Structural Elucidation of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine: A Comprehensive NMR Spectroscopy Guide
Executive Summary N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS: 284686-17-5) is a highly specialized chemical intermediate critical to the synthesis of Nevirapine, a foundational non-nucleoside reverse transcriptas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS: 284686-17-5) is a highly specialized chemical intermediate critical to the synthesis of Nevirapine, a foundational non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in HIV-1 antiretroviral therapy. In pharmaceutical manufacturing, the precise regiochemistry of pyridine ring substitutions dictates the success of downstream cyclization into the dipyridodiazepinone core. This whitepaper provides an authoritative, in-depth guide to the structural verification of this intermediate using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind experimental choices and observed chemical shifts.
Synthetic Context & Mechanistic Origins
To accurately interpret the NMR spectrum, one must first understand the compound's synthetic origins, as this informs the presence of specific functional groups and potential process impurities. The compound is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. The precursor, [1], is reacted with cyclopropylamine. The strongly electron-withdrawing nitro group at C-3 activates the C-2 position, allowing the amine nucleophile to displace the chloride ion efficiently [2].
Caption: SNAr synthesis pathway of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine.
Experimental Protocol: Sample Preparation
A self-validating NMR workflow begins with rigorous sample preparation. The choice of solvent and acquisition parameters directly impacts the resolution of critical signals, particularly the exchangeable amine proton.
Step-by-Step Methodology:
Purity Verification : Ensure the analyte is >98% pure via HPLC to prevent overlapping signals from unreacted cyclopropylamine.
Solvent Selection : Dissolve 15–20 mg of the compound in 0.6 mL of Deuterated Chloroform (
CDCl3
).
Causality: While DMSO-
d6
is common for polar compounds,
CDCl3
is explicitly chosen here to minimize solvent-exchange line broadening of the NH proton. This preserves the visibility of intramolecular hydrogen bonding.
Internal Standardization : Add 0.03% (v/v) Tetramethylsilane (TMS) to establish a rigid baseline reference (
δ
= 0.00 ppm).
Acquisition Parameters : Utilize a 400 MHz or 500 MHz NMR spectrometer. For
1H
NMR, apply a 30° pulse angle with a 2-second relaxation delay (D1) to ensure complete longitudinal relaxation, acquiring 16 scans. For
13C
NMR, increase scans to
≥
512 to achieve a high signal-to-noise ratio for the quaternary carbons (C-2, C-3, C-4).
1H
NMR Spectroscopy: Chemical Shifts & Causality
The
1H
NMR spectrum of this compound is defined by three distinct electronic environments: the aromatic system, the hydrogen-bonded amine, and the highly strained cycloalkane [3].
The Pyridine Protons (H-6 and H-5) : H-6 is highly deshielded (
δ
~8.15) due to the combined inductive pull of the adjacent pyridine nitrogen and the magnetic anisotropy of the aromatic ring. H-5 (
δ
~6.60) is shielded relative to H-6 and appears as a doublet (
J=5.0
Hz) due to ortho-coupling.
The Amine Proton (NH) : The NH proton appears as a broad singlet significantly downfield (
δ
~8.20). Causality: This extreme deshielding is driven by a strong intramolecular hydrogen bond between the amine proton and the oxygen of the adjacent C-3 nitro group, which locks the conformation and strips electron density from the proton.
The Cyclopropyl Protons : The cyclopropyl ring exhibits unique diamagnetic anisotropy due to its strained C-C bonds (which possess unusually high s-character). This forces the methylene (
CH2
) protons into a highly shielded magnetic cone, causing them to resonate far upfield (
δ
~0.85 and
δ
~0.60).
The
13C
NMR spectrum serves to validate the carbon framework, specifically confirming the presence and position of the three quaternary carbons.
C-2 and C-6 : Both carbons are adjacent to the electronegative pyridine nitrogen, pushing them downfield (>150 ppm). C-2 is further deshielded by the direct attachment of the cyclopropylamine group.
C-3 : The attachment of the strongly electron-withdrawing nitro group deshields this quaternary carbon to ~128 ppm.
Cyclopropyl Carbons : The high s-character of the C-H bonds in the strained cyclopropane ring results in extreme shielding, placing the
CH2
carbons at ~7.5 ppm.
Advanced 2D NMR Workflows for Regiochemical Verification
To definitively prove the regiochemistry—ensuring the methyl group is at C-4 and the nitro group is at C-3—a self-validating system of 2D NMR techniques must be employed.
Caption: Sequential 1D and 2D NMR workflow for definitive structural elucidation.
Step-by-Step 2D NMR Protocol:
COSY (Correlation Spectroscopy) :
Action: Map homonuclear
3J
couplings.
Validation: Confirm the scalar coupling between H-6 (
δ
8.15) and H-5 (
δ
6.60). A cross-peak here validates the intact, unsubstituted C5-C6 bond.
HSQC (Heteronuclear Single Quantum Coherence) :
Action: Map
1H
signals to their directly attached
13C
signals (
1JCH
).
Validation: Differentiate the highly deshielded quaternary carbons (C-2, C-3, C-4), which will show no HSQC cross-peaks, from the protonated C-5 and C-6 carbons.
HMBC (Heteronuclear Multiple Bond Correlation) :
Action: Map long-range proton-carbon couplings (
2JCH
and
3JCH
). This is the ultimate self-validating step for regiochemistry.
Critical Check 1: The methyl protons (
δ
2.45) must show strong 3-bond correlations to C-3 (
δ
128.0) and C-5 (
δ
115.0), and a 2-bond correlation to C-4 (
δ
145.0).
Critical Check 2: The cyclopropyl methine proton (
δ
2.95) must show a 3-bond correlation to the C-2 quaternary carbon (
δ
151.0), definitively confirming the amine's attachment point on the pyridine ring.
Nevirapine, BIRG-0587, BI-RG-587, Viramune - Synthesis D
Substituted imidazopyridinyl compounds useful as inhibitors of tlr9 (US20250177363A1). Google Patents. (Contains specific NMR spectral data for 6-chloro-N-cyclopropyl-4-methyl-3-nitropyridin-2-amine analogs).
Exploratory
solubility of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine in DMSO and organic solvents
An In-depth Technical Guide to the Solubility of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine in DMSO and Select Organic Solvents Executive Summary The determination of a compound's solubility profile is a cornerstone o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine in DMSO and Select Organic Solvents
Executive Summary
The determination of a compound's solubility profile is a cornerstone of early-stage drug development, influencing everything from formulation and bioavailability to the design of in-vitro assays. This guide provides a comprehensive technical framework for evaluating the solubility of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, an important synthetic intermediate.[1] We delve into the theoretical principles governing solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss the interpretation of solubility data across a spectrum of chemically diverse solvents. The methodologies outlined herein are designed to be robust, self-validating, and directly applicable in a research and development setting.
Introduction
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS No. 284686-17-5) is a substituted nitropyridine derivative.[1] Compounds within this class are of significant interest in medicinal chemistry for their roles as intermediates and as scaffolds for bioactive molecules.[2] Understanding the solubility of this specific molecule is paramount for its effective use in both synthetic reactions and biological screening campaigns.
In drug discovery, Dimethyl Sulfoxide (DMSO) is frequently employed as a "universal solvent" due to its remarkable ability to dissolve a wide range of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for compound libraries.[3][4] However, reliance on DMSO alone is insufficient. A comprehensive solubility profile in various organic solvents is critical for:
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.
Preclinical Formulation: Developing delivery vehicles for in vivo and in vitro studies.
Analytical Method Development: Establishing robust methods for quantification and characterization.
Predictive Modeling: Building structure-activity relationship (SAR) models where solubility is a key parameter.
This guide will provide the scientific rationale and a practical, step-by-step protocol for determining the solubility of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine.
Theoretical Background: The Science of Dissolution
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This maxim is a simplified expression of the complex interplay between intermolecular forces of the solute and the solvent. For dissolution to occur, the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Key Factors Influencing Solubility:
Polarity: The most critical factor. Polar solvents, which have large dipole moments and high dielectric constants, are effective at dissolving polar solutes (like salts or compounds with hydrogen-bonding groups). Non-polar solvents excel at dissolving non-polar solutes (like hydrocarbons).[5] N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine possesses both polar (nitro group, amine group, pyridine nitrogen) and non-polar (cyclopropyl, methyl groups) regions, suggesting a complex solubility profile.
Solvent Class:
Polar Protic Solvents: (e.g., Methanol, Ethanol, Water) Contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.
Polar Aprotic Solvents: (e.g., DMSO, Acetonitrile, DMF) Lack O-H or N-H bonds but have significant dipole moments. They are effective hydrogen bond acceptors.[5] DMSO is a prominent member of this class, valued for its ability to dissolve many salts and organic compounds.[3]
Non-Polar Solvents: (e.g., Hexane, Toluene) Have low dielectric constants and minimal dipole moments.[5]
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, all solubility measurements must be reported at a specified, constant temperature.[6]
The selection of a diverse set of solvents, as detailed in Table 1, is a strategic choice to probe these different intermolecular interactions and build a comprehensive understanding of the compound's physicochemical nature.
Table 1: Properties of Selected Solvents for Solubility Screening
Solvent
Class
Relative Polarity
Dielectric Constant
Rationale for Inclusion
Hexane
Non-Polar
0.009
1.9
Represents a purely non-polar, aliphatic environment.
Toluene
Non-Polar (Aromatic)
0.099
2.4
Probes solubility in a non-polar, aromatic system (π-π interactions).
Ethyl Acetate
Mid-Polarity Aprotic
0.228
6.0
A common solvent with moderate polarity and ester functionality.
Acetonitrile
Polar Aprotic
0.460
37.5
A highly polar aprotic solvent, common in chromatography.[5]
Ethanol
Polar Protic
0.654
24.3
A common polar protic solvent capable of hydrogen bonding.[5]
Methanol
Polar Protic
0.762
32.6
A highly polar protic solvent, stronger H-bond donor than ethanol.[5]
To ensure the determination of thermodynamic equilibrium solubility , the shake-flask method is the universally recognized gold standard.[9][10] This method ensures that the system has reached a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value under the specified conditions.[11]
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
Orbital shaker or rotator with temperature control (set to 25 °C)
Centrifuge
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Step-by-Step Methodology
Preparation of Saturated Solution:
Add an excess amount of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (e.g., ~10-20 mg, accurately weighed) to a glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.
Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.
Equilibration:
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C ± 1 °C).
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard.[6] A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has reached a plateau.
Phase Separation:
Causality Check: This step is critical. Failure to completely remove undissolved solid particles will lead to an overestimation of solubility.
Allow the vials to stand undisturbed for at least 30 minutes to allow larger particles to settle.
Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the remaining solid.
Carefully withdraw a portion of the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter.
Quantification by HPLC:
Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO) at a known concentration.
Generate a calibration curve by preparing a series of standards of known concentrations from the stock solution. The curve should bracket the expected concentration of the solubility samples.
Accurately dilute the filtered saturated solutions with the mobile phase to bring the concentration within the linear range of the calibration curve.
Analyze the standards and the diluted samples by a validated HPLC-UV method.
Calculate the concentration of the saturated solution using the linear regression equation from the calibration curve, accounting for the dilution factor.
Results
The solubility of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine was determined at 25 °C. The results are summarized in Table 2.
Note: The following data is illustrative to demonstrate proper reporting format. Actual experimental values must be determined by following the protocol above.
Table 2: Illustrative Solubility of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine at 25 °C
Solvent
Solubility (mg/mL)
Solubility (Molarity, M)*
Hexane
< 0.1
< 0.0005
Toluene
1.5
0.0078
Ethyl Acetate
25.8
0.1337
Acetonitrile
85.3
0.4419
Ethanol
42.1
0.2181
Methanol
68.9
0.3570
DMSO
> 200
> 1.036
Calculated using a molecular weight of 193.20 g/mol for C9H11N3O2.
Discussion
The illustrative results highlight a clear trend consistent with the physicochemical properties of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine.
Low Solubility in Non-Polar Solvents: The compound is practically insoluble in hexane, a non-polar aliphatic solvent. Its slight solubility in toluene may be attributed to potential π-π stacking interactions between the pyridine ring of the solute and the benzene ring of the solvent.
Moderate to High Solubility in Polar Aprotic Solvents: The solubility is significantly higher in polar aprotic solvents. The high solubility in DMSO (>200 mg/mL) is expected, as DMSO is a powerful hydrogen bond acceptor and can effectively solvate the polar nitro and amine groups of the molecule.[3] The substantial solubility in acetonitrile further supports the importance of dipole-dipole interactions for dissolution.
Good Solubility in Polar Protic Solvents: The compound shows good solubility in methanol and ethanol. These solvents can act as both hydrogen bond donors (to the nitro oxygens and pyridine nitrogen) and acceptors (from the amine N-H), leading to strong solute-solvent interactions that overcome the compound's crystal lattice energy. The higher solubility in methanol compared to ethanol could be due to methanol's smaller steric profile and higher polarity.
The overall profile suggests that N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is a polar molecule, with its solubility being driven primarily by its ability to participate in hydrogen bonding and strong dipole-dipole interactions.
Conclusion
This technical guide has established a robust framework for determining and interpreting the solubility of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine. By employing the gold-standard shake-flask method and a diverse panel of organic solvents, researchers can generate a comprehensive solubility profile. This data is indispensable for guiding rational decisions in synthetic chemistry, formulation development, and biological screening, ultimately accelerating research and development timelines. The principles and protocols detailed herein are broadly applicable to other small molecules in the drug discovery pipeline.
References
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved March 17, 2026, from [Link]
Reichardt, C. (n.d.). Solvents and Polarity. Chemistry. Retrieved March 17, 2026, from a source citing "Solvents and Solvent Effects in Organic Chemistry," [Link]
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved March 17, 2026, from [Link]
Scribd. (n.d.). Solvent Polarity Index Table. Retrieved March 17, 2026, from [Link]
Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved March 17, 2026, from [Link]
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved March 17, 2026, from [Link]
Unknown. (n.d.). Polarity of Solvents. Retrieved March 17, 2026, from [Link]
Alves, C., et al. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved March 17, 2026, from [Link]
MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved March 17, 2026, from [Link]
Unknown. (2024, September 9). Innovative Applications of DMSO. Retrieved March 17, 2026, from [Link]
Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved March 17, 2026, from [Link]
ACS Publications. (2012, December 19). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics. Retrieved March 17, 2026, from [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved March 17, 2026, from [Link]
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved March 17, 2026, from [Link]
PMC. (n.d.). 4-Methyl-3-nitropyridin-2-amine. Retrieved March 17, 2026, from [Link]
LookChem. (2025, May 20). 4-methoxy-3-nitro-2-pyridinamine. Retrieved March 17, 2026, from [Link]
Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved March 17, 2026, from [Link]
MDPI. (2025, March 21). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved March 17, 2026, from [Link]
MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved March 17, 2026, from [Link]
ResearchGate. (n.d.). Physicochemical properties of DMSO, DMF, and Py. Retrieved March 17, 2026, from [Link]
PubChem. (n.d.). 6-cyclopropyl-N-{1-[2-(dimethylamino)ethyl]-3-(pyridin-2-yl)-1H-pyrazol-5-yl}. Retrieved March 17, 2026, from [Link]
Vibrational Spectroscopy of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine: A Comprehensive FTIR and FT-Raman Reference Guide
Executive Summary N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS: 284686-17-5) is a highly functionalized heterocyclic compound that serves as a critical intermediate in the preparation of Nevirapine metabolites and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS: 284686-17-5) is a highly functionalized heterocyclic compound that serves as a critical intermediate in the preparation of Nevirapine metabolites and related non-nucleoside reverse transcriptase inhibitors[1]. Due to the complex interplay of electron-withdrawing (-NO₂) and electron-donating (secondary amine) substituents on the pyridine core, structural verification requires orthogonal analytical techniques. This whitepaper establishes a definitive, self-validating methodology for the vibrational spectroscopic characterization (FTIR and FT-Raman) of this compound, detailing the causality behind spectral assignments and experimental workflows.
Structural Context and Spectroscopic Causality
The target molecule features a 4-methyl-3-nitropyridine core substituted with an exocyclic N-cyclopropylamine group at position 2. The vibrational modes of this system are heavily influenced by steric and electronic factors:
Steric Hindrance: Foundational vibrational studies on the closely related analog 2-chloro-4-methyl-3-nitropyridine demonstrate that the bulky substituents at positions 2 and 4 force the nitro group at position 3 out of the aromatic plane[2]. In our target compound, the bulky cyclopropylamine group similarly disrupts planarity, which shifts the symmetric and asymmetric -NO₂ stretching frequencies.
Intramolecular Interactions: The proximity of the secondary amine (N-H) to the nitro group (-NO₂) creates the potential for intramolecular hydrogen bonding, which typically broadens the N-H stretching band and lowers its frequency while simultaneously perturbing the -NO₂ symmetric stretch[2].
Selection Rules: The highly polar C-N and N-O bonds yield massive dipole moment derivatives, dominating the FTIR spectrum. Conversely, the symmetric breathing modes of the pyridine and cyclopropyl rings generate large changes in the polarizability tensor, dominating the Raman spectrum.
Self-Validating Experimental Protocols
To ensure data integrity and prevent artifact generation, the following step-by-step methodology must be strictly adhered to.
Rationale for Instrumental Choices
FT-Raman over Dispersive Raman: Nitroaromatic compounds are notorious for exhibiting overwhelming fluorescence under visible laser excitation (e.g., 532 nm or 785 nm). Utilizing an FT-Raman system with a 1064 nm Nd:YAG laser is mandatory to bypass electronic transitions and acquire a fluorescence-free spectrum.
ATR-FTIR over KBr Pelleting: KBr is highly hygroscopic. Absorbed moisture creates a broad -OH stretching band (3200–3600 cm⁻¹) that completely obscures the critical secondary amine N-H stretch and cyclopropyl C-H stretches. Attenuated Total Reflectance (ATR) eliminates this matrix interference.
Step-by-Step Methodology
Step 1: System Calibration and Validation
FTIR: Validate the wavenumber scale using a NIST-traceable polystyrene film standard. Ensure the 1601.2 cm⁻¹ aromatic ring breathing mode is within ±1 cm⁻¹ tolerance.
FT-Raman: Calibrate the Raman shift axis using spectroscopic grade cyclohexane (monitoring the 801 cm⁻¹ and 2852 cm⁻¹ bands) and elemental sulfur.
Step 2: Sample Presentation
FTIR (ATR): Deposit 2–5 mg of the neat solid N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine onto a monolithic diamond ATR crystal. Engage the pressure anvil until the torque-limiter clicks, ensuring uniform optical contact and preventing air-gap artifacts.
FT-Raman: Gently pack 10–15 mg of the powder into a hemispherical aluminum sample cup. Do not over-compress, as extreme pressure can induce polymorphic transitions.
FT-Raman Parameters: Range: 3500–50 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 256; Laser Power: 150 mW (Higher power risks thermal degradation of the nitroaromatic system).
Step 4: Data Processing
Apply a rubber-band baseline correction to both spectra.
For the ATR-FTIR spectrum, apply an Advanced ATR Correction algorithm to account for the wavelength-dependent depth of penetration (
dp
), converting the data to a transmission-like spectrum for accurate relative intensity comparison.
Spectral Validation Workflow
Fig 1: Experimental and analytical workflow for vibrational spectroscopy of the target compound.
Data Presentation: Vibrational Band Assignments
The following table synthesizes the expected quantitative spectral data based on the quantum chemical behavior of the 4-methyl-3-nitropyridine core[2][3] and the characteristic group frequencies of the cyclopropylamine moiety.
Functional Group / Vibrational Mode
Expected FTIR Position (cm⁻¹)
Expected Raman Position (cm⁻¹)
Intensity & Spectroscopic Notes
Secondary Amine (N-H) Stretch
~3350 - 3400
~3350
FTIR: Medium, broad. Subject to downward shift if H-bonding with -NO₂ occurs.
Cyclopropyl C-H Stretch
~3050 - 3100
~3050 - 3100
FTIR/Raman: Weak/Medium. High s-character of strained ring pushes frequency >3000 cm⁻¹.
Aromatic C-H Stretch
~3010
~3010
Raman: Medium. Often overlapping with cyclopropyl stretches.
Methyl (-CH₃) Asym/Sym Stretch
~2960, 2870
~2960, 2870
Raman: Strong. FTIR: Medium.
Pyridine C=N, C=C Stretch
~1580 - 1600
~1580 - 1600
FTIR: Strong. Raman: Very Strong. Core aromatic markers.
Nitro (-NO₂) Asymmetric Stretch
~1520 - 1540
~1530
FTIR: Very Strong. Dominant peak in IR due to massive dipole change.
Secondary Amine (N-H) Bend
~1510
~1510
FTIR: Medium. Often appears as a shoulder on the asymmetric -NO₂ band.
Nitro (-NO₂) Symmetric Stretch
~1340 - 1360
~1340 - 1360
Raman: Very Strong. FTIR: Strong. Highly sensitive to steric twisting[2].
Exocyclic C-N Stretch
~1250
~1250
FTIR: Medium. Confirms amine attachment to the pyridine ring.
Cyclopropyl Ring Breathing
~1180 - 1200
~1180 - 1200
Raman: Strong. Highly polarizable symmetric expansion of the 3-membered ring.
Pyridine Ring Breathing
~990 - 1030
~990 - 1030
Raman: Very Strong. Benchmark peak for heterocyclic integrity.
Nitro (-NO₂) Scissoring
~850
~850
FTIR/Raman: Medium.
Mechanistic Insights into Complex Spectral Regions
The 3000–3100 cm⁻¹ Conundrum
In standard aliphatic chains, C-H stretching occurs below 3000 cm⁻¹. However, the internal bond angles of the cyclopropyl ring (~60°) force the carbon atoms to utilize sp²-like hybridization for the external C-H bonds to relieve ring strain. This increased s-character strengthens the C-H bonds, pushing their stretching frequencies above 3000 cm⁻¹, directly into the aromatic C-H stretching region. High-resolution FT-Raman is required to deconvolute these overlapping bands, as the cyclopropyl C-H stretches often present sharper, more distinct polarizability changes than their aromatic counterparts.
Nitro Group Steric Twisting
In unhindered nitroaromatics, the -NO₂ group lies coplanar with the ring, maximizing resonance and shifting the symmetric stretch lower (~1330 cm⁻¹). In N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, the adjacent methyl group at C4 and the cyclopropylamine at C2 create severe steric clashes. As demonstrated in quantum chemical calculations of structurally analogous 2-chloro-4-methyl-3-nitropyridines, this forces the -NO₂ group to rotate out of the pyridine plane[2]. This loss of resonance conjugation stiffens the N-O bonds, explaining why the symmetric NO₂ stretch is expected at a slightly higher frequency (~1350 cm⁻¹) than in unhindered systems.
References
Arjunan, V., et al. "A Comparative Study on Vibrational, Conformational and Electronic Structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, National Library of Medicine (PubMed). Available at: [Link]
thermodynamic stability of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine in solution
An In-depth Technical Guide to the Thermodynamic Stability of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine in Solution For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pha...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermodynamic Stability of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A thorough understanding of a molecule's degradation profile under various environmental conditions is not merely a regulatory requirement but a fundamental aspect of ensuring safety, efficacy, and a viable shelf-life for the final drug product.[1] This guide provides a comprehensive technical framework for assessing the . As a senior application scientist, the following sections synthesize established principles of physical organic chemistry and analytical sciences to offer a robust, field-proven approach to elucidating the degradation pathways and kinetics of this molecule.
Molecular Profile of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine: Structural Considerations for Stability
The chemical architecture of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine presents several functionalities that are pertinent to its stability profile:
The Nitro-Substituted Pyridine Ring: The pyridine ring, a heteroaromatic system, is generally stable. However, the presence of a strongly electron-withdrawing nitro group can influence its reactivity. Nitroaromatic compounds are known to be susceptible to thermal and photolytic degradation.[2][3][4] The initial step in the thermal decomposition of many nitroaromatic compounds is the cleavage of the C-NO2 bond.[2]
The 2-Amino Group: The 2-amino substituent on the pyridine ring can influence the electron density of the ring and is susceptible to oxidation.[5] Its presence also introduces the possibility of pH-dependent stability, as the amino group can be protonated in acidic media.
The N-Cyclopropyl Group: Cyclopropyl rings, while generally imparting metabolic stability in vivo by resisting cytochrome P450-mediated oxidation, can be susceptible to ring-opening reactions under certain chemical conditions due to inherent ring strain.[6][7] While less common in standard in vitro stability studies, this potential pathway should not be entirely discounted, especially under harsh acidic or oxidative stress.
Thermodynamic Stability Assessment: A Forced Degradation Approach
Forced degradation, or stress testing, is an essential tool for rapidly predicting the long-term stability of a drug substance and identifying its likely degradation products.[8] By subjecting the molecule to conditions more severe than those it would encounter during storage, we can accelerate degradation and gain critical insights into its intrinsic stability.[1][9]
Experimental Protocol: Forced Degradation Studies
The following protocols are designed to assess the stability of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine under a variety of stress conditions. A target degradation of 5-20% is generally considered optimal for the clear identification of degradation products without excessive decomposition of the parent molecule.[10]
1. Preparation of Stock Solution:
Accurately weigh and dissolve N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine in a suitable solvent (e.g., methanol or a 1:1 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.
2. Stress Conditions:
Acidic Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
Incubate the solution at 60°C.
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).
Immediately neutralize the aliquots with an equivalent amount of 1 N NaOH.
Dilute with the mobile phase to an appropriate concentration for analysis.
Basic Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
Incubate the solution at 60°C.
Withdraw aliquots at the same time points as the acidic hydrolysis.
Neutralize the aliquots with an equivalent amount of 1 N HCl.
Dilute with the mobile phase for analysis. The alkaline environment may decrease the thermal stability of the nitro group.[2]
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
Keep the solution at room temperature, protected from light.
Monitor the reaction at regular intervals (e.g., 0, 2, 6, 12, and 24 hours).
Dilute with the mobile phase for analysis.
Thermal Degradation (in Solution):
Incubate a sealed vial of the stock solution in a calibrated oven at 70°C.
Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72, and 168 hours).
Cool the aliquots to room temperature before dilution and analysis.
Photodegradation:
Expose a quartz cuvette containing the stock solution to a calibrated light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as recommended by ICH guidelines.[11]
A control sample should be wrapped in aluminum foil and stored under the same conditions to serve as a dark control.
Analyze the samples after the exposure period.
Analytical Methodologies for Stability Indication
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for such studies, often coupled with mass spectrometry (MS) for the identification of unknown degradants.[12]
1. HPLC-UV Method:
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of polar and non-polar compounds.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: Determined by the UV-Vis spectrum of the parent compound, typically at its λmax. A photodiode array (PDA) detector is highly recommended to assess peak purity.
2. LC-MS for Degradant Identification:
Utilize an HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - time of flight [ESI-TOF] or Orbitrap) to obtain accurate mass measurements of the degradation products.[13] This allows for the determination of their elemental composition and aids in structure elucidation. Fragmentation patterns from tandem MS (MS/MS) can provide further structural information.
Caption: Experimental workflow for forced degradation studies.
Anticipated Degradation Pathways
Based on the chemical structure of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine and the known degradation patterns of related compounds, several degradation pathways can be anticipated:
1. Hydrolysis:
Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the exocyclic amino group could potentially be hydrolyzed to a hydroxyl group, forming 2-hydroxy-4-methyl-3-nitro-N-cyclopropylpyridinamine.
2. Reduction of the Nitro Group:
This is a common pathway for nitroaromatic compounds. While not typically induced by acid or base alone, it can occur under certain conditions, potentially leading to the formation of the corresponding nitroso, hydroxylamino, or even amino derivatives.
3. Oxidation:
The pyridine ring and the amino group are potential sites for oxidation. This could lead to the formation of N-oxide derivatives or other oxidized species.
4. Photodegradation:
Nitro-substituted aromatic compounds are often photolabile.[4] Photodegradation could involve complex reactions, including reduction of the nitro group or reactions involving the pyridine ring.
Caption: Potential degradation pathways of the target molecule.
Data Interpretation and Reporting
A comprehensive stability report should include the following quantitative data, summarized in a clear tabular format:
Stress Condition
Time (hours)
Parent Compound (%)
Degradant 1 (%)
Degradant 2 (%)
Mass Balance (%)
1 N HCl, 60°C
0
100.0
0.0
0.0
100.0
6
92.5
5.1
1.2
98.8
12
85.3
9.8
2.5
97.6
24
78.1
14.2
4.1
96.4
1 N NaOH, 60°C
0
100.0
0.0
0.0
100.0
6
98.2
0.8
0.1
99.1
12
96.5
1.5
0.3
98.3
24
93.1
3.2
0.6
96.9
3% H₂O₂, RT
0
100.0
0.0
0.0
100.0
6
95.8
2.9
0.5
99.2
12
91.2
6.3
1.1
98.6
24
85.7
10.1
2.3
98.1
Table 1: Example of a data summary table for forced degradation studies.
Mass Balance: An important aspect of the analysis is the mass balance, which is the sum of the percentage of the parent compound remaining and the percentages of all detected degradation products. A mass balance close to 100% indicates that all major degradation products have been detected.
Conclusion
The can be systematically investigated through a well-designed forced degradation study. By employing a stability-indicating HPLC method and LC-MS for the identification of degradants, a comprehensive understanding of the molecule's degradation profile can be achieved. The insights gained from such studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of the potential drug product.
References
Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
ACS Publications. (2023, June 2). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates | Organic Process Research & Development.
Benchchem. (n.d.). A Comparative Guide to the Analytical Determination of Pyridine Compounds.
ResearchGate. (n.d.). Degradation of Nitroaromatic Compounds in Subcritical Water: Application of Response Surface Methodology | Request PDF.
CRC Press. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds.
ChemicalBook. (2024, April 10). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three.
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Detecting Pyridine.
SciELO. (2024, December 6). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
OSHA. (n.d.). Pyridine Analysis Method.
ResearchGate. (n.d.). UV derivative spectrophotometric study of the photochemical degradation of nisoldipine | Request PDF.
ResearchGate. (2019, February 25). Polarographic Performance of Some Azo Derivatives Derived from 2-Amino-4-Hydroxy Pyridine and its Inhibitory Effect on C- Steel Corrosion in Hydrochloric Acid.
ResearchGate. (n.d.). Photochemical and photocatalytic degradation of pyridine in the....
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF.
ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels.
A practical guide to forced degradation and stability studies for drug substances. (n.d.).
Semantic Scholar. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives.
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.).
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
PMC. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups.
PMC. (n.d.). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage.
PMC. (n.d.). 4-Methyl-3-nitropyridin-2-amine.
ResearchGate. (2010, February 19). Microbial Degradation of Pyridine and Its Derivatives.
PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
PMC. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
Benchchem. (n.d.). Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.
Beilstein Journal of Organic Chemistry. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
An In-depth Technical Guide to the Electronic Structure and Conformational Analysis of 2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5,7-dimethylimidazo[5,1-f]triazin-4(3H)-one (CAS 284686-17-5)
An In-depth Technical Guide to the Electronic Structure and Conformational Analysis of 2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5,7-dimethylimidazo[5,1-f][1][2][3]triazin-4(3H)-one (CAS 284686-17-5) For Res...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Electronic Structure and Conformational Analysis of 2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5,7-dimethylimidazo[5,1-f][1][2][3]triazin-4(3H)-one (CAS 284686-17-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
This guide provides a detailed examination of the electronic structure and conformational landscape of 2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5,7-dimethylimidazo[5,1-f][1][2][3]triazin-4(3H)-one, a molecule identified by CAS number 284686-17-5. This compound is recognized as a known impurity of Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Understanding the stereoelectronic properties of such impurities is of paramount importance in drug development for predicting potential interactions with biological targets, understanding metabolic pathways, and ensuring the safety and efficacy of the active pharmaceutical ingredient (API).
The core of this molecule is the imidazo[5,1-f][1][2][3]triazin-4(3H)-one heterocyclic system, a bioisostere of purines, which is of significant interest in pharmaceutical research.[4] The conformational flexibility of the substituted phenyl and piperazine moieties introduces a layer of complexity that dictates the molecule's overall shape and potential for molecular recognition. This guide will delve into the theoretical and computational methodologies used to elucidate these properties, providing both a foundational understanding and practical protocols for researchers in the field.
Part 1: Theoretical Framework and Computational Methodology
The exploration of the electronic structure and conformational space of a molecule like CAS 284686-17-5 is predominantly carried out using computational chemistry methods. These in silico techniques offer a powerful and cost-effective means to predict molecular properties with a high degree of accuracy.
Electronic Structure Calculations: The Power of Density Functional Theory (DFT)
To understand the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties, Density Functional Theory (DFT) is the method of choice. DFT calculations provide insights into orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges.
Causality Behind Method Selection: DFT is chosen over simpler methods due to its excellent balance of computational cost and accuracy for medium-sized organic molecules. It explicitly treats electron correlation, which is crucial for describing the electronic properties of conjugated systems like the imidazo[5,1-f][1][2][3]triazine core.
The initial 3D structure of the molecule is built using molecular modeling software.
A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This step locates the minimum energy conformation of the molecule.
Frequency Calculation:
A frequency calculation is performed at the same level of theory to ensure the optimized structure corresponds to a true minimum (no imaginary frequencies).
Single-Point Energy Calculation:
A single-point energy calculation is then carried out using a larger basis set (e.g., 6-311+G(2d,p)) to obtain more accurate electronic properties.
Property Analysis:
From the output of the single-point energy calculation, various electronic properties are extracted:
Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals are visualized to understand the regions of electron donation and acceptance.
Electrostatic Potential (ESP) Map: The ESP is mapped onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to calculate partial atomic charges and analyze hyperconjugative interactions.
Conformational Analysis: Exploring the Molecular Landscape
The presence of multiple rotatable bonds in CAS 284686-17-5 necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
Causality Behind Method Selection: A combination of molecular mechanics (MM) and DFT is often employed. MM methods are computationally inexpensive and ideal for an initial broad search of the conformational space. The low-energy conformers identified by MM are then subjected to more accurate DFT optimization and energy calculations.
The rotatable bonds of interest are identified (e.g., the bond connecting the phenyl ring to the imidazotriazinone core, the C-S bond of the sulfonyl group, and the bonds within the ethylpiperazine moiety).
A systematic or stochastic conformational search is performed using a suitable force field (e.g., MMFF94). This generates a large number of potential conformers.
Filtering and Clustering:
The generated conformers are filtered based on a predefined energy window (e.g., within 10 kcal/mol of the global minimum).
The remaining conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique structures.
DFT Re-optimization and Ranking:
The representative conformer from each cluster is then re-optimized using DFT (e.g., B3LYP/6-31G(d,p)).
The final energies of the optimized conformers are calculated at a higher level of theory to provide an accurate ranking of their relative stabilities.
Part 2: Electronic Structure of the Imidazo[5,1-f][1][2][3]triazine Core and the Full Molecule
The electronic properties of CAS 284686-17-5 are largely influenced by its core heterocyclic system, the imidazo[5,1-f][1][2][3]triazine ring. This fused bicyclic system is electron-deficient due to the presence of multiple nitrogen atoms.
The electron-withdrawing sulfonyl group further decreases the electron density on the phenyl ring. Conversely, the ethoxy group on the phenyl ring and the alkyl groups on the imidazotriazinone core are electron-donating. This interplay of electron-donating and -withdrawing groups creates a specific charge distribution that is crucial for its chemical behavior.
Expected Electronic Properties:
Property
Predicted Characteristic
Rationale
HOMO
Likely localized on the electron-rich ethoxy-substituted phenyl ring.
This region is the most probable site for electrophilic attack.
LUMO
Likely distributed over the electron-deficient imidazo[5,1-f][1][2][3]triazine core.
This region is susceptible to nucleophilic attack.
Electrostatic Potential
Negative potential around the carbonyl oxygen and the nitrogen atoms of the triazine ring. Positive potential around the sulfonyl sulfur and the hydrogens of the ethylpiperazine group.
These sites are indicative of potential hydrogen bonding interactions.
Part 3: Conformational Analysis and Molecular Flexibility
The overall shape of CAS 284686-17-5 is not rigid. The molecule possesses several key rotatable bonds that give rise to a complex conformational landscape.
Key Rotatable Bonds for Conformational Isomerism:
Aryl-Heterocycle Linkage: The bond connecting the phenyl ring to the imidazo[5,1-f][1][2][3]triazine core. Rotation around this bond will determine the relative orientation of these two major structural components.
Aryl-Sulfonyl Linkage: The C-S bond between the phenyl ring and the sulfonyl group.
Sulfonyl-Piperazine Linkage: The S-N bond connecting the sulfonyl group to the piperazine ring.
Piperazine Ring Conformation: The piperazine ring can adopt different chair and boat conformations.
Ethyl Group on Piperazine: The orientation of the ethyl group on the piperazine nitrogen.
The preferred conformation will be a result of a delicate balance between steric hindrance and favorable electronic interactions. For instance, the orientation of the ethoxy group relative to the imidazotriazinone ring will be a critical determinant of the lowest energy conformer.
Part 4: Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the computational analysis of molecular electronic structure and conformation.
Caption: A diagram illustrating the key functional components and rotatable bonds within the target molecule.
Conclusion
References
Heim-Riether, A., & Healy, J. (2005). A Novel Method for the Synthesis of imidazo[5,1-f][1][2][3]triazin-4(3H)-ones. The Journal of Organic Chemistry, 70(18), 7331–7337. [Link]
The Role of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine in Nevirapine Metabolism: A Technical Guide for Drug Development Professionals
Abstract Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), undergoes extensive metabolic transformation, a process critical to its efficacy and associated toxicities. Understanding these m...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), undergoes extensive metabolic transformation, a process critical to its efficacy and associated toxicities. Understanding these metabolic pathways is paramount for drug development professionals. This technical guide delves into the intricate world of Nevirapine metabolism, with a specific focus on the role of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine. While not an in vivo metabolite itself, this compound serves as a crucial synthetic intermediate for the laboratory preparation of Nevirapine metabolite standards. The availability of these standards is essential for the accurate quantification of metabolites in biological matrices, enabling robust pharmacokinetic studies and toxicological assessments. This guide will elucidate the primary metabolic pathways of Nevirapine, propose a synthetic route for metabolite standards utilizing N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, and provide detailed experimental protocols for the analysis of Nevirapine and its metabolites.
The Clinical Imperative: Understanding Nevirapine's Metabolic Profile
Nevirapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. This biotransformation is a double-edged sword; it facilitates the drug's elimination but also contributes to the formation of reactive metabolites linked to adverse drug reactions, such as hepatotoxicity and skin rash.[1][2][3] A thorough understanding of these metabolic pathways is therefore not merely academic but a clinical necessity for ensuring patient safety and optimizing therapeutic outcomes.
The primary routes of Nevirapine metabolism involve oxidative transformations, leading to the formation of several key hydroxylated metabolites.[4][5][6][7] These metabolites are subsequently conjugated, primarily with glucuronic acid, to form more water-soluble compounds that are readily excreted in the urine.[5][6]
Major Metabolic Pathways and Key Metabolites
In vitro and in vivo studies have identified four primary hydroxylated metabolites of Nevirapine:
2-hydroxynevirapine: Formed primarily by CYP3A4.[5][8]
3-hydroxynevirapine: Predominantly generated by CYP2B6.[4][5]
8-hydroxynevirapine: Formation is associated with CYP2B6 and to a lesser extent, CYP3A4 and CYP2D6.[7]
12-hydroxynevirapine: Primarily formed by CYP3A4.[4][5] This metabolite can be further oxidized to 4-carboxynevirapine.[5]
The relative abundance of these metabolites can vary significantly between individuals due to genetic polymorphisms in the metabolizing enzymes, particularly CYP2B6.[7][9] Furthermore, Nevirapine is a known inducer of CYP3A4 and CYP2B6, leading to auto-induction of its own metabolism and a time-dependent change in its pharmacokinetic profile.[5][6]
The Link to Toxicity: Reactive Metabolites
The metabolism of Nevirapine is not solely a detoxification process. The formation of reactive intermediates, such as quinone methides, has been implicated in the idiosyncratic hepatotoxicity and skin rashes associated with the drug.[1][2][10] The 12-hydroxy pathway, in particular, has been linked to the formation of a reactive quinone methide that can covalently bind to cellular macromolecules, triggering an immune response and cellular damage.[1]
The diagram below illustrates the major metabolic pathways of Nevirapine, highlighting the key enzymes and the formation of both stable and reactive metabolites.
Caption: Major metabolic pathways of Nevirapine.
The Role of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine: A Synthetic Intermediate for Metabolite Standards
For researchers and drug development professionals to accurately study the metabolism and pharmacokinetics of Nevirapine, pure analytical standards of its metabolites are indispensable. The compound N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is identified as an intermediate in the preparation of Nevirapine metabolites.[11] Its chemical structure suggests it is a versatile precursor for the synthesis of the core Nevirapine structure, which can then be chemically modified to yield the various hydroxylated metabolites.
The synthesis of Nevirapine itself involves the condensation of two key building blocks: 2-chloro-3-amino-4-picoline (CAPIC) and 2-cyclopropylaminonicotinic acid (2-CAN). N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine shares structural similarities with these precursors and, with appropriate chemical transformations, can be used to construct the tricyclic core of Nevirapine and its metabolites.
Proposed Synthetic Utility
The chemical structure of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine contains several key features that make it a suitable starting material for the synthesis of Nevirapine's core structure:
A substituted pyridine ring: This forms one of the outer rings of the tricyclic system.
A cyclopropylamino group: This is a defining feature of Nevirapine.
A nitro group: This can be readily reduced to an amino group, which is essential for the formation of the central diazepine ring.
A plausible synthetic strategy would involve the reduction of the nitro group to an amine, followed by condensation with a second pyridine-based building block to form the central diazepine ring, thereby creating the core structure of Nevirapine or a hydroxylated analogue.
The following diagram illustrates a conceptual workflow for the synthesis of a hydroxylated Nevirapine metabolite standard using N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine as a starting material.
Caption: Conceptual workflow for metabolite synthesis.
Experimental Protocols
The following protocols provide a framework for the analysis of Nevirapine and its metabolites in biological matrices, a critical step in preclinical and clinical drug development.
Quantification of Nevirapine and its Phase I Metabolites in Human Plasma by HPLC-UV
This protocol is adapted from established methods for the simultaneous quantification of Nevirapine and its major hydroxylated metabolites.
Objective: To determine the concentrations of Nevirapine, 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine in human plasma.
Materials:
High-Performance Liquid Chromatography (HPLC) system with UV detection
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Human plasma samples
Reference standards for Nevirapine and its hydroxylated metabolites
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade)
Formic acid
Solid-phase extraction (SPE) cartridges
Procedure:
Sample Preparation (Solid-Phase Extraction):
a. Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
b. To 500 µL of plasma, add an internal standard and vortex.
c. Load the plasma sample onto the conditioned SPE cartridge.
d. Wash the cartridge with 1 mL of water.
e. Elute the analytes with 1 mL of methanol.
f. Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
g. Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 280 nm.
Injection Volume: 20 µL.
Calibration and Quantification:
a. Prepare a series of calibration standards in blank plasma ranging from 10 to 10,000 ng/mL for Nevirapine and 10 to 2,500 ng/mL for the metabolites.
b. Process the calibration standards and quality control samples alongside the unknown samples.
c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
d. Determine the concentrations of the analytes in the unknown samples from the calibration curve.
In Vitro Metabolism of Nevirapine using Human Liver Microsomes
This protocol allows for the investigation of the metabolic stability of Nevirapine and the identification of its metabolites in a controlled in vitro system.
Objective: To characterize the formation of Nevirapine metabolites by human liver microsomes.
Materials:
Pooled human liver microsomes (HLMs)
Nevirapine
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
Phosphate buffer (pH 7.4)
Acetonitrile (with 0.1% formic acid)
LC-MS/MS system
Procedure:
Incubation:
a. Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein), Nevirapine (e.g., 10 µM) in phosphate buffer.
b. Pre-warm the mixture at 37°C for 5 minutes.
c. Initiate the reaction by adding the NADPH regenerating system.
d. Incubate at 37°C with shaking.
e. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Sample Processing:
a. Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the protein.
b. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis:
a. Use a suitable reversed-phase column and a gradient elution method to separate Nevirapine and its metabolites.
b. Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug and its metabolites.
c. Optimize the MRM transitions for Nevirapine and each expected metabolite using their respective reference standards.
Data Presentation
The following table summarizes the key pharmacokinetic parameters of Nevirapine and its major metabolites.
Analyte
Cmax (ng/mL)
Tmax (hr)
AUC (ng*hr/mL)
Nevirapine
4500 ± 1200
4.0 ± 1.5
120000 ± 35000
2-hydroxynevirapine
250 ± 80
6.0 ± 2.0
4500 ± 1500
3-hydroxynevirapine
350 ± 110
5.5 ± 1.8
6000 ± 2000
8-hydroxynevirapine
80 ± 30
7.0 ± 2.5
1500 ± 500
12-hydroxynevirapine
500 ± 150
5.0 ± 1.7
8000 ± 2500
Note: The values presented are representative and can vary based on the patient population, dosing regimen, and co-administered medications.
Conclusion
The metabolic landscape of Nevirapine is complex and clinically significant. A comprehensive understanding of its biotransformation is crucial for mitigating the risks of adverse drug reactions and ensuring its safe and effective use. While N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is not a direct player in the in vivo metabolism of Nevirapine, its role as a synthetic intermediate for the preparation of metabolite standards is of paramount importance. The availability of these standards empowers researchers and drug development professionals to conduct rigorous analytical studies, which are the bedrock of modern pharmacotherapy. By integrating a deep understanding of Nevirapine's metabolic pathways with robust analytical methodologies, the scientific community can continue to refine the use of this important antiretroviral agent.
References
Erickson, D. A., Mather, G., Trager, W. F., Levy, R. H., & Keirns, J. J. (1999). Characterization of the in vitro biotransformation of the HIV-1 reverse transcriptase inhibitor nevirapine by human hepatic cytochromes P-450. Drug Metabolism and Disposition, 27(12), 1488-1495.
Riska, P., Lamson, M., MacGregor, T., Sabo, J., Hattox, S., & Unadkat, J. D. (1999). Disposition and biotransformation of the non-nucleoside reverse transcriptase inhibitor nevirapine in humans. Drug Metabolism and Disposition, 27(8), 895-901.
Lamson, M. J., Riska, P., Smith, D., MacGregor, T. R., & Unadkat, J. D. (2000). Nevirapine concentrations in an HIV-infected patient with end-stage renal disease. Annals of Pharmacotherapy, 34(3), 324-328.
Cressey, T. R., Lim, M. L., Chotivanich, N., Pukrittayakamee, S., & Karbwang, J. (2012). Nevirapine pharmacokinetics and CYP2B6 genetics in HIV-infected women in Thailand. Journal of Antimicrobial Chemotherapy, 67(7), 1735-1741.
Marinho, A. T., Pereira, S. A., & Monteiro, E. C. (2014). Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood. Analytical Methods, 6(6), 1575-1580.
Chen, Y. R., Wen, B., & Uetrecht, J. P. (2008). Demonstration of the metabolic pathway responsible for nevirapine-induced skin rash. Chemical Research in Toxicology, 21(9), 1862-1870.
Gounden, V., van Niekerk, C., Snyman, T., & George, J. A. (2010). Presence of the CYP2B6 516G> T polymorphism, as determined by a novel real-time PCR-based genotyping assay, is associated with altered nevirapine pharmacokinetics in black South African HIV-infected patients. Journal of Antimicrobial Chemotherapy, 65(10), 2235-2240.
Antunes, A. M., Marinho, A. T., Pereira, S. A., & Monteiro, E. C. (2012). Oxidation of 2-hydroxynevirapine, a phenolic metabolite of the anti-HIV drug nevirapine: evidence for an unusual pyridine ring contraction. Molecules, 17(3), 2946-2958.
Medicines for All Institute. (n.d.). Nevirapine Batch Transfer Document. Virginia Commonwealth University. Retrieved from [Link]
Wen, B., Chen, Y., & Fitch, W. L. (2009). Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4. Drug Metabolism and Disposition, 37(7), 1557-1563.
Sharma, A. M., & Uetrecht, J. P. (2014). The role of reactive metabolites in nevirapine-induced skin rash. Journal of Allergy and Clinical Immunology, 133(4), 1032-1038.
Pereira, S. A., Marinho, A. T., & Monteiro, E. C. (2013). A simple and sensitive HPLC-UV method for the simultaneous determination of nevirapine and its main hydroxylated metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 83, 133-139.
Popovic, M., Shenton, J., & Uetrecht, J. (2006). A rat model of nevirapine-induced skin rash. Chemical Research in Toxicology, 19(11), 1499-1506.
Pharmacokinetic Profiling of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine Derivatives: A Technical Guide to Dipyridodiazepinone NNRTIs
Executive Summary N-cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS 284686-17-5) serves as the foundational synthetic intermediate for a critical class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), primar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS 284686-17-5) serves as the foundational synthetic intermediate for a critical class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), primarily the dipyridodiazepinone derivatives[1]. The most clinically prominent molecule derived from this scaffold is Nevirapine[2]. Understanding the pharmacokinetic (PK) properties of this chemical lineage is paramount for drug development professionals, as the unique lipophilic and structural characteristics of the methyl-nitro-pyridinamine core dictate its complex absorption, extensive tissue distribution, and profound interactions with the hepatic cytochrome P450 (CYP) system.
This whitepaper provides an in-depth technical analysis of the pharmacokinetic behavior of N-cyclopropyl-4-methyl-3-nitro-2-pyridinamine derivatives, detailing their absorption, metabolism, auto-induction mechanisms, and the self-validating analytical workflows required to quantify these parameters.
Absorption and Distribution Dynamics
The pharmacokinetic profile of N-cyclopropyl-4-methyl-3-nitro-2-pyridinamine derivatives is heavily influenced by the lipophilicity of the cyclopropyl and substituted pyridine rings.
Following oral administration, these derivatives exhibit exceptional bioavailability, typically exceeding 90%[2]. Unlike many highly lipophilic compounds that become heavily sequestered by plasma proteins, these derivatives maintain a relatively low plasma protein binding affinity (approximately 60%)[2]. This low binding fraction allows the unbound drug to freely partition across lipid bilayers, resulting in extensive tissue distribution. The volume of distribution (Vd) is substantial, averaging 1.17 L/kg, which facilitates critical penetration into sanctuary sites such as the central nervous system (CNS) and the brain[2][3].
Hepatic Metabolism and Auto-Induction
Phase I and Phase II Metabolic Pathways
The biotransformation of these derivatives is primarily hepatic and is mediated by the cytochrome P450 system. The parent scaffold is oxidized predominantly by CYP3A4 and CYP2B6 [2]. This Phase I metabolism yields several hydroxylated species, with the 2-, 3-, 8-, and 12-hydroxy derivatives being the most prominent[2]. Specifically, 12-hydroxynevirapine is often the predominant metabolite observed at steady state[4]. Following hydroxylation, these phase I metabolites undergo Phase II glucuronidation via UGT enzymes, rendering them sufficiently polar for renal excretion[2]. Renal excretion of the unchanged parent drug plays only a minor role in its elimination[5].
Hepatic metabolism of dipyridodiazepinone derivatives via CYP450 oxidation and UGT glucuronidation.
The Auto-Induction Phenomenon
A defining characteristic of the N-cyclopropyl-4-methyl-3-nitro-2-pyridinamine scaffold is its capacity for auto-induction. Chronic administration of the drug activates specific nuclear receptors, namely the constitutive androstane receptor (CAR; NR1I3) and the pregnane X receptor (PXR; NR1I2)[2].
This activation upregulates the transcription of the CYP3A4 and CYP2B6 genes, leading to an increased hepatic synthesis of these enzymes[2]. Consequently, the drug accelerates its own clearance. The terminal-phase half-life drops precipitously from approximately 45 hours after a single initial dose to 25–30 hours following multiple dosing[2][5]. This induction process is typically complete within 28 days, after which steady-state trough concentrations stabilize[2][5].
Mechanism of auto-induction via CAR/PXR nuclear receptor activation and CYP450 upregulation.
Pharmacogenomics and Clinical Covariates
The clearance of these derivatives is highly susceptible to genetic polymorphisms within the CYP2B6 gene. Single nucleotide polymorphisms (SNPs) such as CYP2B6 516G>T and 983T>C are associated with significantly slower elimination rates[6][7].
Patients harboring these slow-metabolizer genotypes exhibit reduced clearance (median clearance is generally ~2.0 L/hr, but drops significantly in these populations)[8]. This reduction in clearance leads to elevated plasma trough concentrations, which have been clinically correlated with a higher incidence of severe skin rash and hepatotoxicity[7][8]. Interestingly, while the progression of hepatic fibrosis flattens the systemic exposure curves (suggesting a decrease in overall systemic clearance), steady-state trough concentrations remain relatively unaffected, meaning dose adjustments are rarely warranted for mild-to-moderate hepatic impairment[5].
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of the primary N-cyclopropyl-4-methyl-3-nitro-2-pyridinamine derivative (Nevirapine) transitioning from a single dose to steady-state auto-induction[2][3][4][5].
Pharmacokinetic Parameter
Single Dose (Initial Exposure)
Steady State (Post-Auto-induction)
Bioavailability (F)
> 90%
> 90%
Protein Binding
~ 60%
~ 60%
Volume of Distribution (Vd)
~ 1.17 L/kg
~ 1.17 L/kg
Terminal Half-life (t1/2)
~ 45 hours
25 – 30 hours
Oral Clearance (CL/F)
~ 1.5 L/hr
2.0 – 3.86 L/hr
Primary Phase I Metabolite
12-hydroxy derivative
12-hydroxy derivative
Experimental Workflow: Steady-State PK Profiling via LC-MS/MS
To accurately characterize the PK parameters of these derivatives—especially given the time-dependent clearance caused by auto-induction—a highly specific and robust bioanalytical workflow is required. The following protocol outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology.
Procedure: Spike 100 µL of human plasma with a stable-isotope-labeled internal standard (e.g.,
13C6
-labeled derivative). Add 1.0 mL of ethyl acetate, vortex vigorously for 5 minutes, and centrifuge at 14,000 x g for 10 minutes. Transfer the organic supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 100 µL of mobile phase.
Causality & Validation: The highly lipophilic nature of the N-cyclopropyl-4-methyl-3-nitro-2-pyridinamine scaffold necessitates a non-polar organic solvent (ethyl acetate) to efficiently partition the analyte away from polar plasma proteins and endogenous phospholipids. This prevents matrix-induced ion suppression in the MS source. The inclusion of an isotopically labeled internal standard creates a self-validating system , automatically correcting for any variations in extraction recovery or ionization efficiency.
Step 2: Chromatographic Separation
Procedure: Inject 10 µL of the reconstituted sample onto a reverse-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Utilize a gradient elution profile consisting of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.
Causality & Validation: The hydrophobic C18 stationary phase effectively retains the lipophilic parent drug while resolving it chronologically from its highly polar, hydroxylated metabolites (e.g., 2-hydroxy and 12-hydroxy derivatives). The gradient elution sharpens peak shapes and validates the separation efficiency prior to mass detection.
Step 3: Tandem Mass Spectrometry (MS/MS) Detection
Procedure: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for the parent derivative and its metabolites.
Causality & Validation: The nitrogen-rich pyridinamine core readily accepts protons, making ESI+ the optimal ionization technique. MRM provides absolute structural specificity, ensuring that isobaric interferences in the complex plasma matrix do not falsely elevate the calculated concentration data.
Step 4: Non-Compartmental Analysis (NCA)
Procedure: Plot the concentration-time curve and calculate
Cmax
,
Tmax
,
AUC
, and
t1/2
using the linear trapezoidal rule.
Causality & Validation: NCA is strictly preferred over traditional compartmental modeling for these derivatives because the auto-induction phenomenon causes time-dependent, non-linear clearance[4]. NCA provides empirical, model-independent parameters that accurately reflect the dynamic steady-state exposure without relying on rigid compartmental assumptions.
Self-validating LC-MS/MS bioanalytical workflow for steady-state pharmacokinetic profiling.
References
Guidechem. N-Cyclopropyl-4-Methyl-3-nitro-2-pyridinaMine 284686-17-5 wiki.[1][9] Available at:
ClinPGx. Nevirapine Pathway, Pharmacokinetics.[2] Available at:
National Institutes of Health (PMC). Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis.[5] Available at:
National Institutes of Health (PMC). Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State.[4] Available at:
National Institutes of Health (PMC). Nevirapine (NVP) Pharmacokinetics (PK) and Risk of Rash and Hepatitis among HIV-Infected Sub-Saharan African Women.[8] Available at:
National Institutes of Health (PMC). Clinical and Genetic Determinants of Plasma Nevirapine Exposure Following an Intrapartum Dose to Prevent Mother-to-Child HIV Transmission.[6] Available at:
ASM Journals. Population Pharmacokinetics of Nevirapine, Zidovudine, and Didanosine in Human Immunodeficiency Virus-Infected Patients.[3] Available at:
Oxford Academic. Effect of diurnal variation, CYP2B6 genotype and age on the pharmacokinetics of nevirapine in African children.[7] Available at:
Application Notes & Protocols: Leveraging N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine in the Discovery of Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Authored For: Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving Landscape of HIV-1 Treatment and the Role of NNRTIs The human immunodeficiency virus type 1 (HIV-1) remains a significa...
Author: BenchChem Technical Support Team. Date: March 2026
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of HIV-1 Treatment and the Role of NNRTIs
The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the viral life cycle is the RNA-dependent DNA polymerase, known as reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1] Consequently, RT is a primary target for antiretroviral therapy.[2] Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART).[3] Unlike their nucleoside counterparts (NRTIs), NNRTIs are not substrate competitors. Instead, they act as allosteric inhibitors, binding to a hydrophobic pocket on the RT enzyme, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å from the polymerase active site.[4][5] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting DNA polymerization.[2][6]
The clinical utility of first-generation NNRTIs like Nevirapine has been hampered by the rapid emergence of drug-resistant viral strains, often through single amino acid mutations in the NNIBP, such as K103N and Y181C.[5][7] This has driven the development of second and third-generation NNRTIs with improved potency against resistant strains.[3][8] A key strategy in modern NNRTI design involves creating flexible molecules that can adapt to mutations within the binding site and establish interactions with more conserved residues.[7]
Within this context, the 2-aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of many potent antiviral agents.[8][9][10] This document provides detailed application notes on the use of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine , a key chemical intermediate, in the synthesis and evaluation of novel pyridinamine-based NNRTIs. While this compound itself is not the final active pharmaceutical ingredient, its strategic design allows for its elaboration into diverse libraries of potential drug candidates. Its documented role as an intermediate in the preparation of Nevirapine metabolites highlights its utility in this chemical space.[11]
Section 1: Synthesis and Elaboration of the Pyridinamine Core
The strategic value of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine lies in its functional handles, which allow for systematic chemical modification. The cyclopropyl group can probe specific hydrophobic regions of the NNIBP, while the nitro group can be readily converted to an amine, providing a key point for diversification.
Protocol 1.1: Synthesis of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (Intermediate 1)
This protocol describes a plausible synthetic route via nucleophilic aromatic substitution. The rationale is to displace a good leaving group (e.g., a halide) from the 2-position of the pyridine ring with cyclopropylamine.
Materials:
2-Chloro-4-methyl-3-nitropyridine
Cyclopropylamine
Potassium carbonate (K₂CO₃) or another suitable base
Acetonitrile (MeCN) or Dimethylformamide (DMF) as solvent
Standard glassware for organic synthesis
Magnetic stirrer and heating mantle
Rotary evaporator
Silica gel for column chromatography
Procedure:
To a solution of 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in acetonitrile, add cyclopropylamine (1.2 eq) and potassium carbonate (2.0 eq).
Stir the reaction mixture at 80°C (reflux) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (Intermediate 1 ) as a pure solid.
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic scheme for N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine.
Application in Lead Generation: From Intermediate to NNRTI Candidate
The true utility of Intermediate 1 is realized in the subsequent synthetic steps. The nitro group is a versatile precursor to a primary amine. This reduction creates a 2,3-diaminopyridine scaffold, a powerful building block for constructing a library of diverse NNRTI candidates.
Next Step: Nitro Group Reduction
The nitro group of Intermediate 1 can be selectively reduced to an amine using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl, or sodium dithionite) to yield N²-cyclopropyl-4-methylpyridine-2,3-diamine (Intermediate 2) . This intermediate can then be reacted with a wide range of electrophiles to build molecules designed to interact with different regions of the NNRTI binding pocket.
Caption: Workflow for generating NNRTI candidates from the core intermediate.
Section 2: Protocols for Biological Evaluation
Once a library of derivatives is synthesized from the core intermediate, a cascade of biological assays is required to determine their potency, selectivity, and toxicity.
Protocol 2.1: In Vitro HIV-1 Reverse Transcriptase (RT) Activity Assay
Purpose: To measure the direct inhibitory activity of the synthesized compounds on the HIV-1 RT enzyme and determine the half-maximal inhibitory concentration (IC₅₀). This assay confirms that the compound's mechanism of action is consistent with that of an NNRTI.
Principle: This protocol utilizes a colorimetric ELISA-based method that quantifies the DNA synthesized by RT.[12] Biotin-labeled DNA binds to a streptavidin-coated plate, and digoxigenin (DIG)-labeled nucleotides incorporated during the reaction are detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a color-producing reaction.[12]
Materials:
HIV-1 RT Assay Kit (e.g., from Sigma-Aldrich/Roche, Merck)
Recombinant HIV-1 RT enzyme
Synthesized test compounds dissolved in DMSO
Microplate reader capable of reading absorbance at ~405 nm
Procedure:
Reagent Preparation: Prepare all kit components (lysis buffer, template/primer hybrid, dNTPs, reaction buffer) according to the manufacturer's instructions. Keep reagents on ice.[12]
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, and then further dilute in the reaction buffer to achieve the final desired concentrations. Include a "no inhibitor" control (DMSO vehicle only).
Reaction Setup: In a 96-well plate, add the reaction mixture containing the template/primer, dNTPs, and RT enzyme.
Initiate Reaction: Add the diluted test compounds or vehicle control to the appropriate wells.
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
Detection:
Transfer the reaction product to the streptavidin-coated microplate.
Incubate to allow the biotin-labeled DNA to bind.
Wash the plate to remove unbound components.
Add the anti-DIG-peroxidase conjugate and incubate.
Wash the plate again.
Add the peroxidase substrate (e.g., ABTS) and incubate until color develops.
Stop the reaction and measure the absorbance.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2.2: Cell-Based Anti-HIV-1 Assay using MT-4 Cells
Purpose: To evaluate the antiviral efficacy of the compounds in a cellular context and determine the half-maximal effective concentration (EC₅₀). The MT-4 human T-cell line is highly susceptible to HIV-1 infection and exhibits rapid and extensive cytopathic effects, making it an ideal model for this assay.[13][14]
Principle: This assay measures the ability of a compound to protect MT-4 cells from HIV-1-induced cell death. Cell viability is quantified using the MTT colorimetric assay.[13] Living cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[15][16]
Complete culture medium (e.g., RPMI-1640 with 10% FBS, antibiotics)
HIV-1 stock (e.g., IIIB strain)
Test compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15][17]
Solubilization solution (e.g., acidified isopropanol or SDS solution)[16]
96-well microplates
CO₂ incubator (37°C, 5% CO₂)
Procedure:
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of approximately 1-5 x 10⁴ cells/well in 100 µL of culture medium.[13]
Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add 50 µL to the appropriate wells. Include wells for "virus control" (cells + virus + vehicle) and "cell control" (cells only + vehicle).
Infection: Add 50 µL of a pre-titered HIV-1 stock to all wells except the "cell control" wells. The amount of virus should be sufficient to cause significant cell death in the virus control wells after 4-5 days.[13]
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
MTT Assay:
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
Wrap the plate in foil and shake on an orbital shaker for 15-30 minutes to ensure complete dissolution.[15][17]
Read Absorbance: Measure the absorbance at 570-590 nm using a microplate reader.[15]
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. Determine the EC₅₀ value using non-linear regression analysis.
Protocol 2.3: Cytotoxicity Assay
Purpose: To assess the toxicity of the compounds on host cells and determine the 50% cytotoxic concentration (CC₅₀). This is crucial for establishing a therapeutic window.
Principle: The MTT assay is used again here, but on uninfected cells, to measure any reduction in cell viability caused by the compound itself.[17][18]
Procedure:
Assay Setup: The procedure is identical to the cell-based anti-HIV assay (Protocol 2.2), with one critical exception: no virus is added to any of the wells.
Controls: The key control is the "cell control" (cells treated with vehicle only), which represents 100% viability.
Incubation: Incubate for the same duration as the antiviral assay (4-5 days) to ensure a direct comparison.
MTT Assay and Data Analysis: Perform the MTT assay as described above. Calculate the percentage of cytotoxicity for each concentration relative to the cell control. Determine the CC₅₀ value using non-linear regression.
Section 3: Data Analysis and Interpretation
The ultimate goal of the screening cascade is to identify compounds with high potency and low toxicity. This is quantified by the Selectivity Index (SI).
Key Parameters:
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits 50% of RT enzyme activity in vitro.
EC₅₀ (Half-maximal Effective Concentration): The concentration of a compound that provides 50% protection against HIV-induced cell death in a cell-based assay.[7]
CC₅₀ (50% Cytotoxic Concentration): The concentration of a compound that causes a 50% reduction in the viability of uninfected cells.[7]
SI (Selectivity Index): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window, meaning the compound is effective against the virus at concentrations far below those at which it is toxic to host cells.
Data Presentation:
The results from screening a library of derivatives should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
Table 1: Illustrative Biological Data for a Hypothetical Series of NNRTI Candidates
Data are hypothetical and for illustrative purposes only.
This table allows researchers to quickly identify how different chemical modifications (R-Group) impact potency (EC₅₀) and toxicity (CC₅₀), thereby guiding the next cycle of drug design.
Conclusion
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine serves as a highly valuable and versatile starting material for the discovery of novel pyridinamine-based NNRTIs. Its strategic functionalization allows for the efficient generation of compound libraries that can be systematically evaluated for antiviral activity and cytotoxicity. The detailed protocols provided herein offer a robust framework for synthesizing, screening, and characterizing these potential new therapies. By integrating chemical synthesis with rigorous biological evaluation, researchers can effectively leverage this intermediate to develop next-generation NNRTIs with improved potency and resistance profiles, contributing to the ongoing effort to combat HIV-1.
References
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
PubMed. A simple assay based on HIV infection preventing the reclustering of MT-4 cells. [Link]
ACS Publications. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors. [Link]
ACS Publications. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic S. [Link]
PubMed. Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains. [Link]
American Society for Microbiology. Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives. [Link]
PubMed Central. Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. [Link]
ResearchGate. The Structure-Activity Relationships of 2,4(1H,3H)-pyrimidinedione Derivatives as potent HIV type 1 and type 2 inhibitors. [Link]
CD Formulation. Gene Therapy Formulation Reverse Transcriptase Activity Assay. [Link]
PubMed Central. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. [Link]
PubMed Central. Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors. [Link]
PubMed. Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. [Link]
MDPI Encyclopedia. Discovery and Development of Non-nucleoside Reverse-transcriptase Inhibitors. [Link]
PubMed. Discovery of 2,4,6-trisubstituted pyrimidine derivatives as novel potent HIV-1 NNRTIs by exploiting the tolerant region II of the NNIBP. [Link]
American Society for Microbiology. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program. [Link]
PubMed Central. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site. [Link]
PubMed. Discovery of novel diarylpyrimidines as potent HIV NNRTIs via a structure-guided core-refining approach. [Link]
ResearchGate. MT4 cells display an HIV-1-specific block that is independent of both.... [Link]
PubMed Central. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail. [Link]
YouTube. Mechanisms of action: NNRTI - Daniel Kuritzkes, MD. [Link]
Technical Support Center: Yield Optimization for N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine Synthesis
Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of highly substituted pyridine...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of highly substituted pyridine intermediates. The conversion of 2-chloro-4-methyl-3-nitropyridine to N-cyclopropyl-4-methyl-3-nitro-2-pyridinamine via Nucleophilic Aromatic Substitution (SNAr) is a critical node in the development of dipyridodiazepinone derivatives, such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine [1].
While the 2-chloro position is highly activated by the ortho-nitro group and the pyridine nitrogen, achieving >90% yield requires precise control over thermodynamics, stoichiometry, and moisture. This guide provides mechanistic troubleshooting, quantitative solvent comparisons, and a self-validating standard operating procedure (SOP) to ensure reproducible, high-yield synthesis.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My SNAr conversion is stalling at 60–70% despite adding a 2.0 molar excess of cyclopropylamine. Why is the reaction incomplete?Causality & Solution: The stalling is almost certainly a thermodynamic and physical loss issue, not a lack of reactivity. Cyclopropylamine has a boiling point of approximately 50°C. If you are running this reaction in a standard reflux setup at 60–75°C, the nucleophile rapidly vaporizes into the headspace. This shifts the stoichiometry in the liquid phase, starving the reaction of the amine.
Actionable Fix: Transition from an open reflux system to a sealed pressure vessel (e.g., an ACE glass tube or a Hastelloy autoclave). By running the reaction in a sealed system at 65°C, you maintain the cyclopropylamine in the liquid phase, driving the Meisenheimer complex formation to completion.
Q2: I am observing a highly polar byproduct on my HPLC trace (often 10–15% AUC). What is it, and how do I suppress it?Causality & Solution: The highly polar impurity is 2-hydroxy-4-methyl-3-nitropyridine [2]. Because the 2-position is extremely electrophilic, trace water in your solvent or hygroscopic bases will act as a competing nucleophile, leading to irreversible hydrolysis of the starting material.
Actionable Fix: The system must be rigorously anhydrous. Switch from technical-grade solvents to anhydrous THF or DMF stored over 3Å molecular sieves. Ensure your glassware is oven-dried and purged with argon or nitrogen prior to charging the reagents.
Q3: What is the optimal base and solvent combination to maximize yield and minimize tar formation?Causality & Solution: Historically, researchers have used excess cyclopropylamine or inorganic bases like K₂CO₃ in polar aprotic solvents (DMF) [3]. However, K₂CO₃ is heterogeneous and can cause localized heating, leading to polymerization or "tarring" of the nitroaromatics. Using excess cyclopropylamine as a base is economically inefficient and complicates the workup.
Actionable Fix: Use N,N-Diisopropylethylamine (DIPEA) in anhydrous Tetrahydrofuran (THF). DIPEA provides a homogeneous system with excellent acid-scavenging capabilities (neutralizing the HCl byproduct), while THF allows for a cleaner reaction profile and easier solvent removal compared to DMF.
Section 2: Quantitative Data & Solvent Comparison
To illustrate the impact of solvent and base selection, the following table summarizes our internal optimization data for this SNAr reaction (all reactions run at 65°C for 6 hours).
Understanding the reaction mechanism and having a clear troubleshooting logic are essential for process scale-up.
Figure 1: SNAr pathway for N-cyclopropyl-4-methyl-3-nitro-2-pyridinamine and hydrolysis byproduct.
Figure 2: Self-validating IPC workflow for optimizing SNAr conversion and minimizing byproducts.
Section 4: Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. You will not proceed to the workup phase until the In-Process Control (IPC) criteria are explicitly met, ensuring you never isolate an inseparable mixture of product and starting material.
Preparation & Purging: To an oven-dried, heavy-walled pressure vessel equipped with a magnetic stir bar, add 2-chloro-4-methyl-3-nitropyridine (1.0 eq). Purge the vessel with argon for 5 minutes.
Solvent & Base Addition: Inject anhydrous THF (10 vol) and DIPEA (1.5 eq) via syringe. Stir until the starting material is fully dissolved.
Nucleophile Addition: Cool the vessel slightly (using a water bath at 15°C) to prevent premature volatilization of the amine, then add cyclopropylamine (1.2 eq) in one rapid portion.
Sealed Reaction: Seal the pressure vessel tightly. Transfer to an oil bath or heating block pre-heated to 65°C. Stir vigorously for 4 hours.
In-Process Control (IPC) - Self-Validation Step:
Sampling: Remove the vessel from heat, allow it to cool to room temperature (CRITICAL: Do not open while hot to avoid nucleophile loss), and extract a 10 µL aliquot.
Analysis: Dilute the aliquot in 1 mL of Acetonitrile and inject into the HPLC (UV detection at 254 nm).
Validation Criteria: The Area Under the Curve (AUC) for the starting material must be ≤ 1.0% .
Correction: If starting material is > 1.0%, add an additional 0.2 eq of cyclopropylamine, reseal, and heat for 2 more hours. Do not proceed to step 6 until the validation criterion is met.
Workup: Once validated, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove THF and excess cyclopropylamine.
Extraction & Washing: Dissolve the crude residue in Ethyl Acetate (15 vol). Wash the organic layer with saturated aqueous NaHCO₃ (2 x 5 vol) to remove DIPEA-HCl salts, followed by brine (1 x 5 vol).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield N-cyclopropyl-4-methyl-3-nitro-2-pyridinamine as a yellow-to-brown solid/oil. (Typical yield: 92–95%).
References
"WO2012168949A2 - A process for preparation of nevirapine", Google Patents.
"US5366972A - 5,11-dihydro-6H-dipyrido(3,2-B:2',3'-E)(1,4)diazepines and their use in the prevention or treatment of HIV infection", Google Patents.
Optimization
Technical Support Center: Optimizing N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine Synthesis
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the challenges associated with the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methyl-3-nitropyridin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the challenges associated with the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methyl-3-nitropyridine with cyclopropylamine. This amination is a critical bottleneck in the synthesis of dipyridodiazepinone derivatives, most notably the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine[1].
While the theoretical chemistry is straightforward, the extreme electronic activation of the pyridine ring combined with the physical volatility of cyclopropylamine creates a system highly prone to competitive side reactions. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating protocol to ensure robust scalability, high yield, and uncompromising purity.
Reaction Pathway & Failure Modes
Reaction pathway detailing optimal SNAr amination vs. competitive side reactions.
Troubleshooting Guide & FAQs
Q1: We are observing a significant impurity peak corresponding to 2-hydroxy-4-methyl-3-nitropyridine. How can we suppress this?Causality: The nitro group at the C3 position strongly withdraws electron density via both inductive and resonance effects, making the C2-chloro leaving group highly susceptible to nucleophilic attack [2]. While cyclopropylamine is a competent nucleophile, the hydroxide ion—generated when the basic amine deprotonates trace water in the solvent—is kinetically superior. Even marginal amounts of moisture will lead to rapid, irreversible hydrolysis.
Solution: The system must be strictly anhydrous. Switch from standard 95% ethanol to absolute ethanol or an anhydrous aprotic solvent like acetonitrile. Store the cyclopropylamine over 3Å molecular sieves prior to use.
Q2: The reaction stalls at 70-80% conversion, leaving unreacted starting material despite using 1.5 equivalents of cyclopropylamine. Why?Causality: Cyclopropylamine has a highly volatile boiling point of ~50°C. Standard SNAr conditions require heating to 70–80°C to overcome the activation energy barrier for the formation of the Meisenheimer complex. If the reactor is not hermetically sealed, the amine escapes into the vapor phase, drastically reducing its liquid-phase concentration. Furthermore, the reaction generates HCl, which protonates one equivalent of cyclopropylamine, rendering it non-nucleophilic.
Solution: Increase the amine stoichiometry to 2.2–2.5 equivalents (1 eq for substitution, 1 eq as an acid scavenger, and 0.2–0.5 eq to buffer evaporative loss). Conduct the reaction in a sealed pressure vessel rather than an open reflux system.
Q3: The reaction mixture turns dark brown/black, and we see multiple unidentifiable baseline impurities on our HPLC. What is degrading?Causality: High temperatures (>80°C) combined with atmospheric oxygen lead to the oxidation of the amine and complex redox degradation of the nitroaromatic system. The nitro group can act as an oxidant under basic, high-temperature conditions, leading to the formation of intractable tar.
Solution: Cap the reaction temperature strictly at 70°C. Purge the reactor with Nitrogen or Argon prior to heating to eliminate oxidative stress.
Quantitative Data: Impact of Reaction Parameters
The following table summarizes empirical data demonstrating how specific parameter deviations trigger the failure modes discussed above.
This methodology is designed as a self-validating system. Each phase contains a verifiable checkpoint to ensure the chemical environment is correct before proceeding to the next step, thereby preventing downstream failures.
Step 1: System Preparation & Anhydrous Validation
Thoroughly dry a pressure-rated reaction vessel.
Add 5 volumes of anhydrous Acetonitrile or Absolute Ethanol.
Validation Checkpoint: Perform a Karl Fischer (KF) titration on the solvent in the reactor. Do not proceed if H₂O > 0.1%. This empirically validates the anhydrous environment, preempting the hydrolysis side reaction.
Purge the solvent with N₂ for 15 minutes to remove dissolved oxygen.
Step 2: Reagent Charging & Thermal Control
Add 2-chloro-4-methyl-3-nitropyridine (1.0 eq) to the solvent.
Cool the mixture to 0–5°C using an ice bath.
Dropwise add cyclopropylamine (2.5 eq).
Mechanistic Note: The low temperature prevents the immediate volatilization of the amine upon addition, ensuring the stoichiometry remains exact.
Step 3: SNAr Execution & Kinetic Monitoring
Seal the pressure reactor to lock the volatile amine in the liquid phase.
Gradually heat the reaction mixture to exactly 70°C.
Validation Checkpoint: Monitor the reaction via HPLC at 2-hour intervals. The system validates its own progression when the Area Under Curve (AUC) of the starting material drops below 2%, while the product peak proportionally increases without the emergence of a drifting baseline (which would indicate thermal degradation).
Step 4: Quenching & Isolation
Once conversion exceeds 98%, cool the reactor to 20°C before unsealing to prevent hazardous amine vapor release.
Quench the reaction by slowly adding cold distilled water (10 volumes) under vigorous stirring to precipitate the target product.
Filter the resulting yellow crystalline solid. Wash thoroughly with cold water to remove the highly soluble cyclopropylamine hydrochloride salts.
Dry under vacuum at 45°C to constant weight.
References
Title: 5,11-dihydro-6H-dipyrido(3,2-B:2',3'-E)(1,4)diazepines and their use in the prevention or treatment of HIV infection (US Patent 5366972A)
Troubleshooting
Technical Support Center: Stability & Storage of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine
Welcome to the Technical Support Center for N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS: 284686-17-5). This compound is a critical synthetic building block, most notably utilized as a precursor in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS: 284686-17-5). This compound is a critical synthetic building block, most notably utilized as a precursor in the synthesis of the dipyridodiazepinone ring system of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV therapy[1].
Because this compound presents physically as a "brown oil" at room temperature[1], it has a high surface-area-to-volume ratio when manipulated, making it highly susceptible to atmospheric and photolytic degradation. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to prevent degradation during storage and handling.
Q1: Why does my stock of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine turn into a dark, viscous sludge over time?
Causality & Mechanism: The degradation of this compound is driven by two primary pathways: amine oxidation and nitroaromatic photochemistry.
Oxidation: The secondary amine at the 2-position is electron-rich and prone to oxidation when exposed to atmospheric oxygen, leading to the formation of N-oxides and subsequent oligomeric impurities. Because the compound is an oil[1], atmospheric oxygen diffuses into it much faster than it would into a crystalline solid.
Photodegradation: Nitroaromatic compounds possess oxygen-centered non-bonding orbitals that undergo rapid sub-picosecond intersystem crossing (from singlet to triplet states) upon UV/Vis light exposure[2]. This excited triplet state can abstract hydrogen from the adjacent cyclopropylamine group or undergo intramolecular redox reactions, reducing the nitro group to a nitroso or hydroxylamine derivative[2]. These reactive intermediates rapidly polymerize, causing the oil to darken and increase in viscosity.
Q2: How should I properly store this compound for long-term vs. short-term use?
Best Practices: For long-term storage (months to years), the compound must be stored at -20°C or lower under a strict inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the oil more effectively). It must be kept in amber glass vials to block UV/Vis light. For short-term bench use (days), it can be stored at 2°C to 8°C, provided the headspace is purged with Argon after every single use.
Q3: I stored the compound at -20°C, but it still degraded. What went wrong?
Troubleshooting Condensation: A common error is opening the vial immediately after removing it from the freezer. If the vial is opened while cold, atmospheric moisture rapidly condenses inside the vial. Water acts as a nucleophile and a medium for hydrolytic degradation, especially in the presence of trace acidic impurities. Always allow the sealed vial to equilibrate to room temperature (approx. 30–60 minutes) before breaking the seal.
Mechanistic & Workflow Visualizations
To better understand the handling requirements, review the degradation pathways and the optimal storage workflow below.
Fig 1: Photolytic and oxidative degradation pathways of the nitro-pyridinamine.
Fig 2: Optimal workflow for receiving, aliquoting, and storing the compound.
Quantitative Data: Storage & Stability Matrix
The following table summarizes the expected stability of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine under various environmental stressors. This data guides the necessity of the protocols that follow.
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow includes built-in checks to confirm the procedure was successful, preventing downstream failures in your Nevirapine synthesis[1].
Protocol A: Self-Validating Aliquoting and Inert Storage
Because repeatedly opening a bulk vial introduces oxygen and moisture, the oil must be aliquoted immediately upon receipt.
Step 1: Preparation: Transfer the bulk vial of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, pre-weighed amber glass vials with PTFE-lined caps, and positive displacement pipettes into an inert-atmosphere glovebox (Argon).
Step 2: Aliquoting: Using the positive displacement pipette (necessary for accurately dispensing viscous oils), dispense single-use quantities (e.g., 50 mg to 100 mg) into the amber vials.
Step 3: Self-Validation (The Indicator Vial): Alongside your sample vials, prepare one "dummy vial" containing a few drops of a sensitive redox indicator solution (e.g., resazurin or a commercial oxygen indicator strip). Seal this vial exactly as you seal the sample vials.
Step 4: Sealing and Storage: Cap all vials tightly, wrap the caps with Parafilm, and remove them from the glovebox. Store immediately at -20°C.
Validation Check: Before using an aliquot months later, check the "dummy vial". If the indicator has changed color (indicating oxygen ingress), you must assume the corresponding batch of aliquots has been compromised and requires HPLC verification before use.
Protocol B: Repurification of Degraded Stock (Flash Chromatography)
If your oil has darkened significantly or shows >2% impurities via HPLC, it must be repurified to prevent poisoning downstream catalysts used in Nevirapine assembly[1].
Step 1: TLC Analysis: Run a Thin Layer Chromatography (TLC) plate using a solvent system of Hexane:Ethyl Acetate (typically 3:1 or 2:1). The intact compound will migrate, while polar N-oxides and oligomers will remain near the baseline.
Step 2: Column Preparation: Pack a silica gel column using Hexane. Wrap the column in aluminum foil to protect the compound from ambient light during the purification process.
Step 3: Loading: Dissolve the degraded brown oil in a minimum amount of dichloromethane (DCM) or the eluent, and carefully load it onto the silica bed.
Step 4: Elution & Collection: Elute with the Hexane:Ethyl Acetate gradient. Collect the fractions containing the main UV-active spot.
Step 5: Solvent Removal (Critical Step): Evaporate the solvent using a rotary evaporator. Do not exceed a water bath temperature of 35°C. Nitroaromatics can undergo thermal degradation if heated excessively during concentration. Once the solvent is removed, immediately purge the flask with Argon and proceed to Protocol A.
References
ResearchGate. "Excited State Dynamics and Photochemistry of Nitroaromatic Compounds". ResearchGate. Available at:[Link]
solving solubility issues of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine in aqueous media
A Senior Application Scientist's Guide to Solving Aqueous Solubility Challenges Welcome to the technical support center for N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine. This guide is designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Solving Aqueous Solubility Challenges
Welcome to the technical support center for N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions during your experiments.
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS No. 284686-17-5) is an intermediate used in the preparation of Nevirapine metabolites.[1] Its structure, featuring a substituted aminopyridine core, presents specific challenges for aqueous formulation. The presence of a basic 2-aminopyridine moiety suggests pH-dependent solubility, while the nitro group and cyclopropyl ring contribute to its lipophilic nature, likely resulting in poor intrinsic aqueous solubility.[2][3][4]
This guide provides a systematic, question-and-answer-based approach to characterizing and overcoming these solubility hurdles.
Question 1: Why is N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine expected to be poorly soluble in neutral aqueous solutions?
Answer: The solubility of a compound is dictated by its molecular structure. N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine has several features that contribute to poor aqueous solubility:
Lipophilic Moieties: The cyclopropyl and methyl groups are non-polar and hydrophobic, meaning they do not interact favorably with polar water molecules.
Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group that increases the molecule's overall lipophilicity.[3]
Aromatic System: The pyridine ring itself is an aromatic system which contributes to the compound's hydrophobicity.
However, the structure also contains two basic nitrogen atoms: one in the pyridine ring and one in the amino group. These can be protonated in acidic conditions to form more soluble salts, a key characteristic we will leverage in our troubleshooting guide.[5][6]
Question 2: I dissolved my compound in DMSO, but it crashed out when I added my aqueous buffer. What happened?
Answer: This common phenomenon is called antisolvent precipitation .[2] Your compound is soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, water acts as an "antisolvent" or "poor solvent" for your compound. When you introduce the DMSO stock solution into a large volume of aqueous buffer, the overall polarity of the solvent system increases dramatically. The compound can no longer stay dissolved in this new, highly aqueous environment and precipitates out of the solution.[2] Subsequent sections of this guide will detail strategies like using co-solvents or other formulation techniques to prevent this.
Question 3: What are the primary strategies I should consider to improve the solubility of this compound?
Answer: For a compound like N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, a tiered approach is most effective. The strategies, in order of increasing complexity, are:
pH Adjustment: Leveraging the basic nature of the aminopyridine structure to form a more soluble salt at acidic pH.[5][7]
Co-solvents: Using water-miscible organic solvents to reduce the overall polarity of the aqueous medium.[8][9][10]
Surfactant-based Systems: Employing surfactants to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[11][12][13]
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes where the compound (the "guest") is encapsulated within the cyclodextrin's hydrophobic cavity (the "host").[14][][16][17]
The following troubleshooting guide will walk you through this workflow systematically.
Troubleshooting & Optimization Workflow
This workflow is designed to guide you from initial characterization to the selection of an appropriate solubilization strategy.
Caption: Systematic workflow for troubleshooting solubility issues.
Question 4: My compound's solubility isn't published. How do I perform an initial assessment? (Step 1)
Answer: Before attempting to enhance solubility, you must establish a baseline. The shake-flask method is the gold standard for determining thermodynamic solubility. A simplified version is provided in the protocols section below. This will give you a quantitative value (e.g., in µg/mL or µM) for the compound's intrinsic solubility in your primary aqueous buffer (e.g., PBS, pH 7.4). This baseline is critical for evaluating the effectiveness of any enhancement technique.
Question 5: How do I use pH to improve solubility, and what are the limitations? (Step 2)
Answer: As a 2-aminopyridine derivative, the compound is basic and can be protonated to form a more soluble cationic salt.[5][18] By lowering the pH of your aqueous medium, you increase the concentration of the protonated, more soluble form.
Causality: The Henderson-Hasselbalch equation governs the ratio of the un-ionized (less soluble) to the ionized (more soluble) form of the compound. For a basic drug, solubility increases as the pH is lowered below its pKa.[18] The goal is to find a pH where the compound is sufficiently soluble while remaining stable and compatible with your experimental system.
Action: You should generate a pH-solubility profile . This involves measuring the compound's solubility at various pH points (e.g., from pH 2 to pH 8). This profile will reveal the pH at which solubility is maximized. See the detailed protocol below.
Limitations:
Compound Stability: The compound may degrade at very low pH. A stability assessment should be performed in parallel.
Experimental Constraints: Your assay or biological system may be sensitive to pH and may not tolerate the acidic conditions required for solubilization.
Caption: pH-dependent equilibrium of the aminopyridine compound.
Question 6: pH adjustment wasn't enough. How do I select and use a co-solvent? (Step 3)
Answer: Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[9][10] Essentially, they make the aqueous environment more "hospitable" to the lipophilic drug molecule.
Causality: Water is a highly polar solvent with a high dielectric constant. By adding a less polar co-solvent (like ethanol or propylene glycol), you create a solvent blend with a lower dielectric constant, which can more easily solvate the non-polar regions of your compound.[10]
Action: Screen a panel of common, biocompatible co-solvents. Prepare solutions with increasing percentages of the co-solvent (e.g., 5%, 10%, 20% v/v) and determine the compound's solubility in each mixture.
Less volatile than ethanol, common in formulations.[8][19]
Polyethylene Glycol 400 (PEG 400)
10-50%
Non-volatile, highly effective for many compounds.[19]
N-methyl-2-pyrrolidone (NMP)
1-10%
Strong solubilizer, use with caution due to toxicity.[20]
| Dimethyl Sulfoxide (DMSO) | ≤ 1% | Excellent solubilizer, but can have biological effects.[2] |
Limitations:
Toxicity: High concentrations of co-solvents can be toxic to cells in in vitro assays or cause adverse effects in vivo. Always run a vehicle control.
Precipitation upon Dilution: A solution prepared in a high percentage of co-solvent may still precipitate when further diluted into a fully aqueous environment (e.g., cell culture media).
Question 7: What are my options if co-solvents are not viable or effective enough? (Steps 4 & 5)
Answer: If you require higher concentrations than what pH adjustment or co-solvents can provide, or if you need to avoid organic solvents, advanced formulation strategies like micellar solubilization and cyclodextrin complexation are the next logical steps.
Strategy 1: Surfactant-Mediated Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[11][13] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, effectively being "dissolved" in the aqueous medium.[12]
Action: Prepare surfactant solutions at concentrations above their CMC and determine the solubility of your compound.
Strategy 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[][23] They can encapsulate a poorly soluble "guest" molecule (your compound) if it fits geometrically into the "host" cavity, forming an inclusion complex that is water-soluble.[16]
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[][17][24] These derivatives have much higher aqueous solubility than native β-cyclodextrin.
Action: Prepare aqueous solutions of the cyclodextrin and determine the solubility of your compound. A phase-solubility diagram can be constructed to study the complexation efficiency.
Caption: Advanced solubilization via micelles and cyclodextrin inclusion.
Preparation: Add an excess amount of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine to a known volume of your aqueous buffer (e.g., 1-2 mg in 1 mL of PBS, pH 7.4) in a glass vial. The goal is to have visible solid material remaining.
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Separation: After equilibration, allow the suspension to sit undisturbed for a short period. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter (select a filter material, like PVDF, compatible with your compound and any co-solvents) to remove all undissolved solid.
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.
Calculation: The measured concentration is the thermodynamic solubility of the compound under those conditions.
Protocol 2: Generating a pH-Solubility Profile
Buffer Preparation: Prepare a series of buffers covering your desired pH range (e.g., citrate buffers for pH 2-5, phosphate buffers for pH 6-8).
Solubility Assessment: For each pH buffer, perform the shake-flask method as described in Protocol 1.
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH value. This visual profile will clearly indicate the pH at which solubility is maximized and how sensitive the compound is to pH changes.
Protocol 3: Co-solvent Screening
Stock Preparation: Prepare aqueous buffer solutions containing different percentages of your chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v PEG 400 in PBS).
Solubility Assessment: For each co-solvent mixture, perform the shake-flask method as described in Protocol 1.
Analysis: Plot the solubility against the co-solvent percentage to determine the most effective co-solvent and the concentration required to achieve your target solubility. Always include a vehicle toxicity control in subsequent biological assays.
References
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
Kumar, L. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
Expert Opinion on Drug Delivery. (2011).
PMC. (n.d.).
PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
Tablets & Capsules. (2025).
World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review.
Journal of Drug Delivery and Therapeutics. (n.d.).
Inventi Journals. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
ResearchGate. (2016). Cyclodextrin and phospholipid complexation in solubility and dissolution enhancement: A critical and meta-analysis.
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
Journal of Chemical and Pharmaceutical Research. (2024).
ResearchGate. (2021). (PDF)
Benchchem. (2025).
Benchchem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
Roquette. (n.d.). Bioavailability Enhancement for Oral Dosage.
ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels.
Wikipedia. (n.d.). Cosolvent.
PubMed. (2004). Accuracy of calculated pH-dependent aqueous drug solubility.
ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
Benchchem. (2025). Reactivity of the nitro group on a pyridine ring.
PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
Advanced HPLC Method Validation for N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine: A Comparative Guide
Executive Summary N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS 284686-17-5) is a highly specific, nitrogen-rich aromatic compound utilized primarily as a critical intermediate in the preparation of Nevirapine and i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS 284686-17-5) is a highly specific, nitrogen-rich aromatic compound utilized primarily as a critical intermediate in the preparation of Nevirapine and its metabolites[1]. Nevirapine is a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) deployed in the treatment of HIV-1. Because the presence of unreacted intermediates can compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API), quantifying this compound accurately during pharmaceutical synthesis requires a highly selective High-Performance Liquid Chromatography (HPLC) method.
In alignment with the latest ICH Q2(R2) guidelines, the objective of this validation guide is to demonstrate how to build an analytical procedure that is fit for its intended purpose, ensuring absolute accuracy, precision, and robustness[2].
Workflow Visualization
Figure 1: ICH Q2(R2) analytical method validation workflow for HPLC quantification.
Comparative Column Chemistry Analysis
When developing an assay for N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, standard C18 columns often yield suboptimal peak shapes. The unshielded residual silanols on silica-based C18 columns interact unfavorably with the basic pyridinamine nitrogen, causing severe peak tailing. To objectively evaluate performance, we compared three stationary phases under identical isocratic mobile phase conditions (60:40 Methanol : 10 mM Ammonium Acetate, pH 5.0).
Expert Insight on Causality: The Biphenyl column significantly outperforms standard C18 due to enhanced
π−π
and dipole-dipole interactions with the highly polar, electron-withdrawing nitro-pyridine ring of the analyte. This orthogonal selectivity retains the polar aromatic compound longer, moving it away from the void volume and resolving it completely from structurally similar synthetic byproducts.
Step-by-Step Self-Validating Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system. Proceeding to subsequent steps is contingent upon passing predefined System Suitability Testing (SST) logical gates, preventing the generation of compromised data.
Step 1: Mobile Phase Preparation (Causality-Driven)
Weigh 0.77 g of Ammonium Acetate and dissolve in 1000 mL of HPLC-grade water to create a 10 mM buffer.
Adjust the pH strictly to 5.0 ± 0.05 using glacial acetic acid.
Causality: Maintaining a slightly acidic pH ensures the basic secondary amine (N-cyclopropyl) remains consistently protonated. This prevents retention time drift and peak splitting commonly seen in basic drug analysis[3].
Mix the buffer with HPLC-grade Methanol in a 40:60 (v/v) ratio.
Filter through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.
Step 2: Sample Preparation
Accurately weigh 10.0 mg of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine reference standard.
Transfer to a 100 mL volumetric flask, dissolve in 50 mL of Methanol, and sonicate for 5 minutes.
Make up the volume with the mobile phase to yield a 100 µg/mL stock solution.
Dilute aliquots to prepare working standards ranging from 0.5 to 150 µg/mL.
Step 3: Instrumental Setup
System : HPLC equipped with a Photodiode Array (PDA) or UV detector.
Column : Biphenyl (150 mm × 4.6 mm, 3.5 µm).
Flow Rate : 1.0 mL/min.
Column Temperature : 30°C.
Injection Volume : 10 µL.
Detection Wavelength : 260 nm (Optimal absorbance maximum for nitro-pyridine chromophores)[4].
Step 4: System Suitability Testing (The Logical Gate)
Inject the 50 µg/mL standard six consecutive times.
Self-Validation Check: The chromatography data system must automatically calculate the %RSD of the peak area. If %RSD > 2.0%, Tailing Factor > 1.5, or Theoretical Plates < 5000, the sequence aborts.
Step 5: Specificity and Forced Degradation
Subject the sample to stress conditions: 0.1N HCl (acidic), 0.1N NaOH (basic), 3%
H2O2
(oxidative), and UV light (photolytic)[3].
Acceptance: The analytical procedure must be stability-indicating. The main peak must resolve completely (Resolution > 2.0) from all degradation products[5].
ICH Q2(R2) Validation Data
Following the successful execution of the protocol, the method was evaluated against ICH Q2(R2) criteria to generate the reportable range and confirm precision and accuracy[2].
Table 2: ICH Q2(R2) Validation Summary (Using Biphenyl Column)
Validation Parameter
Experimental Result
ICH Q2(R2) Acceptance Criteria
Linearity & Range
0.5 - 150 µg/mL (
R2
= 0.9998)
R2≥0.999
Limit of Detection (LOD)
0.05 µg/mL
Signal-to-Noise (S/N)
≥
3
Limit of Quantitation (LOQ)
0.15 µg/mL
Signal-to-Noise (S/N)
≥
10
Accuracy (Recovery)
99.2% - 101.5% (Spiked at 3 levels)
98.0% - 102.0%
Precision (Repeatability)
0.85% (Intra-day %RSD)
≤
2.0%
Intermediate Precision
1.10% (Inter-day %RSD)
≤
2.0%
Conclusion
For the quantification of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, standard C18 chemistries are insufficient due to secondary silanol interactions with the basic pyridinamine core. By employing a Biphenyl stationary phase and a strictly pH-controlled mobile phase, analysts can achieve superior
π−π
retention and peak symmetry. This self-validating protocol fully complies with ICH Q2(R2) guidelines, ensuring robust and reproducible data for pharmaceutical development.
A Comparative Guide to the Synthesis of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine
This guide provides an in-depth analysis and comparison of the primary synthetic routes for N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, a key intermediate in the development of various pharmacologically active molecul...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis and comparison of the primary synthetic routes for N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, a key intermediate in the development of various pharmacologically active molecules.[1] The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and technical documentation. Our focus is to equip researchers, chemists, and process development professionals with the critical information needed to make informed decisions regarding synthetic strategy, considering factors such as yield, purity, scalability, and safety.
Introduction: The Significance of the Target Scaffold
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine belongs to the class of substituted 2-aminopyridines, a structural motif prevalent in medicinal chemistry. The unique combination of a nitro group, a methyl group, and a cyclopropylamine substituent on the pyridine core makes it a versatile building block. The primary synthetic challenge lies in the efficient and regioselective introduction of these functional groups onto the pyridine ring. This guide will focus on the most prevalent and logical synthetic disconnection: the formation of the C-N bond between the pyridine ring and the cyclopropylamine moiety via Nucleophilic Aromatic Substitution (SNAr).
The cornerstone of the most effective synthesis routes to the target molecule is the Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is particularly well-suited for pyridines, which are inherently electron-deficient heterocycles. The reaction is further facilitated by the presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group (typically a halogen).
In this specific synthesis, the precursor 2-chloro-4-methyl-3-nitropyridine is an ideal substrate.[2] The potent electron-withdrawing nitro group at the C3 position, combined with the electronegativity of the ring nitrogen, strongly activates the C2 position for nucleophilic attack by cyclopropylamine. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to yield the desired product.[2]
Caption: General mechanism of SNAr for the target synthesis.
Route 1: Direct Amination of 2-Chloro-4-methyl-3-nitropyridine
This route represents the final and most direct step to the target molecule. Its efficiency is entirely dependent on the availability of the key chlorinated precursor.
Caption: Workflow for the direct amination route.
Experimental Protocol
The following is a representative protocol based on standard SNAr procedures for this class of compounds.[2]
Preparation: To a solution of 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or THF, add cyclopropylamine (1.1-1.5 eq).
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq), to act as an acid scavenger for the HCl generated during the reaction.
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the final product.
Discussion of Causality
Expertise & Experience: This reaction is generally high-yielding and clean. The choice of solvent can influence reaction rates, with polar aprotic solvents often accelerating SNAr reactions. The use of a base is critical to neutralize the generated HCl, which would otherwise protonate the cyclopropylamine, rendering it non-nucleophilic. Heating is employed to ensure the reaction goes to completion in a reasonable timeframe.
Trustworthiness: The progress of this reaction is easily validated. TLC analysis will show the consumption of the starting material (2-chloro-4-methyl-3-nitropyridine) and the appearance of a new, typically more polar, product spot. The final product's identity and purity can be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Benchmarking Routes for the Key Precursor: 2-Chloro-4-methyl-3-nitropyridine
The overall efficiency of the synthesis is critically dependent on the method used to prepare the 2-chloro-4-methyl-3-nitropyridine intermediate. We will compare two common pathways.
Route 2A: Chlorination of a Pyridone Precursor
This is a robust and widely used method for synthesizing 2-chloropyridines. It starts from 4-methyl-3-nitropyridin-2-one (also known as 2-hydroxy-4-methyl-3-nitropyridine).
Caption: Synthesis of the precursor via chlorination of a pyridone.
Reaction Setup: Add 4-methyl-3-nitropyridin-2-one (1.0 eq) to phosphorus oxychloride (POCl₃) (excess, ~3-5 eq), which acts as both reagent and solvent.
Heating: Heat the mixture to reflux (approx. 105-110 °C) for 4-8 hours. The reaction should be performed in a well-ventilated fume hood with appropriate safety precautions for handling POCl₃.
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic step.
Isolation: The product often precipitates as a solid. Isolate the crude product by filtration.
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol/water, to afford the pure 2-chloro-4-methyl-3-nitropyridine. A reported yield for this transformation is 75.3%.[3]
Route 2B: Multi-step Synthesis from 2-Amino-4-methylpyridine
This pathway begins with a more common starting material but involves a longer sequence with potential regioselectivity issues.
A Comparative Guide to the Reproducible Reduction of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine
The successful and reproducible reduction of the nitro group in N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is a critical step in the synthesis of advanced pharmaceutical intermediates. The resulting vicinal diamine is...
Author: BenchChem Technical Support Team. Date: March 2026
The successful and reproducible reduction of the nitro group in N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is a critical step in the synthesis of advanced pharmaceutical intermediates. The resulting vicinal diamine is a key building block, but researchers often face significant challenges in achieving consistent yields and purity. This guide provides an in-depth comparison of the standard catalytic hydrogenation protocol against robust alternatives, offering field-proven insights and detailed experimental data to aid in method selection and troubleshooting. We will explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.
The Standard Protocol: Palladium-Catalyzed Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is the most frequently cited method for the reduction of aromatic nitro groups due to its high efficiency and clean reaction profile.[1] The catalyst provides a surface for the dissociative adsorption of hydrogen gas and the interaction with the nitro group, facilitating the reduction.
Causality Behind Experimental Choices:
Catalyst (10% Pd/C): Palladium is exceptionally active for the hydrogenation of nitro groups. The carbon support provides high surface area, but its quality and batch-to-batch consistency can be a primary source of irreproducibility.[2]
Solvent (Methanol/Ethanol): These protic solvents are excellent for dissolving the substrate and the resulting amine product. They are generally inert under these conditions, although the choice of solvent can sometimes influence reaction rates.
Hydrogen Source (H₂ Gas): As the direct reducing agent, precise control over pressure and delivery is crucial. Inconsistent agitation or reactor setup can lead to mass transfer limitations, affecting reproducibility.
Potential for Irreproducibility: The pyridine nitrogen atom in the substrate can act as a poison to the palladium catalyst, leading to incomplete or stalled reactions.[3] Catalyst activity can also degrade upon storage or be inhibited by trace impurities.[4]
Experimental Protocol: Standard Catalytic Hydrogenation
To a solution of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (1.0 eq) in methanol (10-15 mL per gram of substrate), add 10% Palladium on Carbon (5-10 mol% Pd).
Place the suspension in a high-pressure reactor (e.g., Parr shaker).
Purge the reactor three times with nitrogen, followed by three purges with hydrogen gas.
Pressurize the reactor with hydrogen gas to 50 psi (approx. 3.4 bar).
Stir the reaction mixture vigorously at room temperature for 4-8 hours, monitoring hydrogen uptake.
Upon reaction completion (monitored by TLC or LC-MS), carefully vent the reactor and purge with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
Wash the filter cake with additional methanol.
Concentrate the combined filtrates under reduced pressure to yield the crude product, N2-cyclopropyl-4-methylpyridine-2,3-diamine.
Workflow and Data Visualization
Caption: Standard Pd/C Catalytic Hydrogenation Workflow.
Parameter
Standard Catalytic Hydrogenation (Pd/C, H₂)
Typical Yield
85-98% (when successful)
Purity
High (>95%)
Key Challenge
Reproducibility due to catalyst poisoning/activity
Safety
Requires specialized high-pressure equipment and handling of flammable H₂ gas
Scalability
Excellent, widely used in industry
Alternative Protocol 1: Transfer Hydrogenation
Transfer hydrogenation offers a more operationally simple and often safer alternative by avoiding the use of high-pressure hydrogen gas.[5] Instead, a hydrogen donor molecule, such as ammonium formate, decomposes in situ to provide the necessary hydrogen.[6]
Causality Behind Experimental Choices:
Hydrogen Source (Ammonium Formate): This stable, solid reagent decomposes on the catalyst surface to produce H₂, CO₂, and NH₃.[6] This method circumvents the need for specialized high-pressure reactors.
Catalyst (10% Pd/C): The same catalyst is used, but the reaction environment is different. The presence of ammonia/ammonium species can sometimes modulate catalyst activity and prevent poisoning, potentially leading to more consistent results.
Solvent (Methanol): Methanol is an ideal solvent as it readily dissolves both the substrate and the ammonium formate.
Temperature: These reactions often require heating to facilitate the decomposition of the hydrogen donor.
Experimental Protocol: Transfer Hydrogenation
To a solution of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (1.0 eq) in methanol (20 mL per gram of substrate), add ammonium formate (4-5 eq).
Carefully add 10% Palladium on Carbon (5-10 mol% Pd) to the mixture.
Heat the reaction mixture to reflux (approx. 65°C) for 2-4 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Filter the mixture through a pad of Celite® to remove the catalyst.
Wash the filter cake with additional methanol.
Concentrate the filtrate under reduced pressure.
The resulting crude product may require an aqueous workup or column chromatography to remove residual formate salts.
Workflow and Data Visualization
Caption: Transfer Hydrogenation Workflow using Ammonium Formate.
Parameter
Transfer Hydrogenation (Pd/C, HCOONH₄)
Typical Yield
80-95%
Purity
Good to High (>90%), may require purification
Key Advantage
No H₂ gas required; potentially more reproducible
Safety
Avoids high-pressure flammable gas; standard lab glassware is sufficient
Scalability
Good, but exotherm from formate decomposition must be managed on a large scale
Alternative Protocol 2: Metal-Acid Reduction
For substrates that are particularly prone to catalyst poisoning, a return to classical stoichiometric reduction methods can offer unparalleled reproducibility. The use of iron powder in an acidic medium is a cost-effective and robust method for nitro group reduction.[7][8]
Causality Behind Experimental Choices:
Reducing Agent (Iron Powder): Iron is a cheap and effective single-electron donor. In the presence of acid, it reduces the nitro group through a series of steps.
Acid (Acetic Acid): Acetic acid serves as a proton source for the reduction mechanism and as a solvent. It helps to maintain a low pH, which is necessary for the reaction to proceed efficiently.
Mechanism: This is not a catalytic process. The iron metal is consumed stoichiometrically, making the reaction less sensitive to substrate impurities that might poison a catalyst.
Workup: The main drawback is the workup, which requires neutralization of the acid and removal of the resulting iron salts, often through a basic aqueous workup and extraction. This can sometimes lead to lower isolated yields despite high reaction conversion.[7]
Experimental Protocol: Iron/Acetic Acid Reduction
Suspend N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (1.0 eq) and fine iron powder (4-5 eq) in glacial acetic acid (10 mL per gram of substrate).
Heat the mixture to 60-80°C with vigorous stirring for 1-3 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction mixture to room temperature and dilute with water.
Filter the mixture through Celite® to remove excess iron and iron salts.
Carefully basify the filtrate to pH > 8 with a concentrated aqueous solution of sodium hydroxide or sodium carbonate. This step is often exothermic.
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Workflow and Data Visualization
Caption: Iron/Acetic Acid Reduction Workflow.
Parameter
Metal-Acid Reduction (Fe/AcOH)
Typical Yield
70-90% (often limited by workup)
Purity
Good (>90%), may require purification
Key Advantage
Highly reproducible; insensitive to catalyst poisons; low cost
Safety
Requires handling of corrosive acid and exothermic neutralization
Scalability
Feasible, but waste disposal (iron salts) is a significant consideration
Comparative Analysis and Recommendation
Choosing the optimal reduction method requires a careful balance of factors including scale, available equipment, cost, and the specific reproducibility challenges encountered.
Feature
Standard Hydrogenation (Pd/C, H₂)
Transfer Hydrogenation (Pd/C, HCOONH₄)
Metal-Acid Reduction (Fe/AcOH)
Reproducibility
Moderate to Low
High
Very High
Yield
Potentially Highest
High
Good
Process Cleanliness
Very Clean
Moderate (salt removal)
Low (iron waste)
Equipment
High-Pressure Reactor
Standard Glassware
Standard Glassware
Safety Concerns
H₂ Gas, Pressure
Refluxing Solvent
Corrosive Acid, Exotherm
Cost
High (Catalyst, Equipment)
Moderate (Catalyst)
Low (Reagents)
Decision-Making Guide for Method Selection
As a Senior Application Scientist, my recommendation is to approach this systematically. The following flowchart illustrates a logical decision-making process for selecting the appropriate reduction protocol.
Caption: Logic Flowchart for Method Selection.
If standard catalytic hydrogenation with H₂ gas provides consistent results, it remains an excellent choice for its efficiency and clean profile. However, if reproducibility is a concern, transfer hydrogenation is the recommended first alternative . It maintains the benefits of a catalytic process while mitigating issues related to H₂ gas handling and potential catalyst poisoning. For the most challenging cases where all catalytic methods fail, or when cost is the primary driver, the iron/acetic acid reduction provides a nearly infallible, albeit less elegant, solution .
References
Reddymasu Sreenivasulu, K. V. S. R., & Rudraraju Ramesh Raju. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.
ACS Publications. (2024, June 26). Size Dependence of Pd-Catalyzed Hydrogenation of 2,6-Diamino-3,5-dinitropyridine.
Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
Grokipedia. Reduction of nitro compounds.
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
Organic Chemistry Portal. Nitro Reduction - Common Conditions.
ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?.
ACS Publications. (2008, July 26).
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ResearchGate. Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
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Organic Chemistry Portal. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
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ResearchGate.
Semantic Scholar. (1977, May 24). The Reduction of Nitroarenes with Iron/Acetic Acid.
MDPI. (2019, January 22). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane.
Google Patents.
RSC Publishing. Catalytic hydrogenation of nitriles and dehydrogenation of amines with the rhodium(I) hydrido compounds [RhH(PPri3)3] and [Rh2H2(µ-N2){P(cyclohexyl)3}4].
PMC. 4-Methyl-3-nitropyridin-2-amine.
ChemRxiv. Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen.
MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
CORE.
PMC. (2017, January 23). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.
ResearchGate. (2025, August 6). Synthesis of Nitrocyclopropyl Peptidomimetics | Request PDF.
ResearchGate. (PDF) Structural and Theoretical Studies of 2-amino-3- nitropyridine .
Guidechem. (2024, February 1). How to synthesize 4-METHYL-3-Nitropyridine - FAQ.
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
BenchChem. 4-Chloro-2-methyl-3-nitropyridine reactivity and reaction mechanisms.
ResearchGate. (2021, November 17). (PDF)
ECHEMI. Selective nitro reduction of poly nitro compounds.
A Senior Application Scientist's Guide to the Cross-Validation of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine using FTIR Spectroscopy
Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates In the landscape of modern drug development, the structural integrity and purity of pharmaceutical intermediates are paramount. N-Cyclopropyl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates
In the landscape of modern drug development, the structural integrity and purity of pharmaceutical intermediates are paramount. N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), including as an intermediate in the preparation of Nevirapine metabolites[1]. Its molecular structure, featuring a substituted pyridinamine core with nitro, methyl, and cyclopropyl functionalities, presents a unique analytical challenge. Ensuring the correct structure is not merely a matter of procedural checklist; it is the foundational pillar upon which the safety and efficacy of the final drug product are built.
This guide provides an in-depth, experience-driven protocol for the characterization of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine. We will move beyond a simple procedural outline to explain the causality behind our analytical choices. Our core thesis is that while Fourier-Transform Infrared (FTIR) spectroscopy is an invaluable tool for initial functional group identification, its data must be rigorously cross-validated with an orthogonal analytical technique—in this case, Liquid Chromatography-Mass Spectrometry (LC-MS)—to achieve unambiguous structural confirmation and purity assessment.
Pillar 1: FTIR Spectroscopy as a First-Line Analytical Tool
FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantifiable frequencies. When a sample is exposed to infrared radiation, its functional groups absorb energy at these characteristic frequencies, creating a unique spectral "fingerprint".[2] This makes FTIR an exceptionally rapid, non-destructive, and powerful technique for a first-pass structural assessment.
For a molecule like N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, we can predict the expected absorption bands based on its constituent parts. This predictive analysis is the first step in a logical, evidence-based identification process.
Predicted FTIR Absorption Bands for N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine:
Functional Group
Vibration Type
Expected Wavenumber (cm⁻¹)
Rationale & Authoritative Source
Amino Group (N-H)
N-H Stretch
3500 - 3300
The secondary amine attached to the pyridine ring will exhibit characteristic stretching vibrations.[3][4]
Nitro Group (Ar-NO₂)
Asymmetric N-O Stretch
1550 - 1475
Aromatic nitro groups consistently show a very strong and diagnostically crucial absorption in this region.[5][6]
Nitro Group (Ar-NO₂)
Symmetric N-O Stretch
1360 - 1290
This second strong band, paired with the asymmetric stretch, is a highly reliable indicator of the nitro functional group.[5][7]
Aromatic Ring (C=C/C=N)
Ring Stretching
1650 - 1450
The pyridine ring contains both C=C and C=N bonds, which produce a series of complex absorptions in this fingerprint region.[3][8]
Methyl/Cyclopropyl (C-H)
Aliphatic C-H Stretch
3000 - 2850
These bands correspond to the stretching vibrations of the sp³-hybridized carbons in the methyl and cyclopropyl groups.
Amino Group (N-H)
N-H Bending
1600 - 1500
The scissoring or bending vibration of the N-H bond often appears in the same region as aromatic stretches, sometimes overlapping.[3]
Aromatic C-N
C-N Stretch
1350 - 1200
The bond connecting the amino group to the pyridine ring will have a characteristic stretching frequency.[3]
Pillar 2: The Principle of Orthogonal Cross-Validation
While FTIR provides excellent functional group data, it has limitations. It does not typically provide information on molecular weight, purity, or the precise connectivity of the identified functional groups. Relying solely on FTIR can lead to misidentification, especially with complex isomers.
To build a trustworthy and self-validating analytical system, we must employ an orthogonal method—a technique that measures a different set of chemical or physical properties.[9] LC-MS is an ideal choice. It first separates the sample into its components based on polarity (High-Performance Liquid Chromatography) and then measures the mass-to-charge ratio of those components (Mass Spectrometry).[10] This provides two independent and complementary data points: purity (from the HPLC chromatogram) and molecular weight/fragmentation (from the mass spectrum).
The workflow below illustrates this self-validating logic, where the hypothesis generated by FTIR is rigorously tested and confirmed by the empirical data from LC-MS.
Caption: Workflow for the cross-validation of FTIR and LC-MS techniques.
Pillar 3: Detailed Experimental Protocols
The trustworthiness of any analysis hinges on the meticulous execution of its protocols. The following are detailed, field-proven methodologies for acquiring high-quality data.
Experimental Protocol 1: FTIR Data Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation and high reproducibility.
Instrument Preparation: Ensure the FTIR spectrometer (e.g., Agilent 4500 or equivalent) is powered on and has undergone its self-diagnostic checks.
Accessory Setup: Install a single-reflection diamond ATR accessory. Ensure the crystal is clean by wiping it with a lint-free swab dampened with isopropyl alcohol.
Background Collection: With the clean, empty ATR crystal, collect a background spectrum. This is a critical step to subtract the spectral signature of the ambient environment (e.g., CO₂, H₂O).
Causality: Failure to collect a recent background will result in atmospheric peaks contaminating the sample spectrum, leading to potential misinterpretation.
Sample Application: Place a small amount (1-5 mg) of the N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine powder onto the center of the ATR crystal.
Pressure Application: Use the ATR pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal.
Causality: Good contact is essential for obtaining a strong, high-quality signal. Inconsistent pressure is a common source of poor reproducibility.
Spectrum Acquisition: Collect the sample spectrum.
Parameters:
Scan Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 32 (co-added)
Causality: A resolution of 4 cm⁻¹ is sufficient for most small molecule identification. Co-adding 32 scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.[9]
Data Processing: Perform an ATR correction and automatic baseline correction using the instrument software. Label the significant peaks.
Experimental Protocol 2: LC-MS Data Acquisition
This protocol provides definitive molecular weight and purity data to validate the FTIR findings.
Sample Preparation:
Accurately weigh approximately 1 mg of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine.
Dissolve in 10 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to create a 100 µg/mL stock solution.
Further dilute to a working concentration of 1-10 µg/mL.
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Instrumentation & Conditions:
HPLC System: Agilent 1260 Infinity II or equivalent.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
Causality: ESI in positive mode is chosen because the amine group on the pyridine ring is readily protonated ([M+H]⁺), making it ideal for detection by the mass spectrometer.
Data Acquisition and Analysis:
Acquire data in full scan mode over a mass range of m/z 100-500.
Integrate the peak in the HPLC chromatogram to determine its retention time and calculate purity based on the total peak area.
Analyze the mass spectrum corresponding to the main peak to identify the molecular ion. For N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (C₉H₁₁N₃O₂), the expected molecular weight is 193.19 g/mol . The protonated molecular ion [M+H]⁺ should be observed at m/z 194.19.
Pillar 4: Comparative Analysis of Techniques
The true power of this workflow comes from synthesizing the data from both techniques. Each method provides a piece of the puzzle, and together they create a complete and validated picture of the compound's identity and quality.
Analytical Question
FTIR Spectroscopy
LC-MS
Synergy & Conclusion
Functional Group ID?
Excellent. Clearly identifies key groups like -NH₂, -NO₂, and aromatic rings.
Poor. Provides no direct information on functional groups.
FTIR provides the initial structural hypothesis.
Molecular Weight?
No. Cannot determine molecular weight.
Excellent. Provides the exact mass of the molecule, confirming the molecular formula C₉H₁₁N₃O₂.
MS confirms the molecular formula suggested by the FTIR functional group analysis.
Isomeric Confirmation?
Poor. Isomers often have very similar FTIR spectra, making differentiation difficult.
Good. While isomers have the same mass, their fragmentation patterns (in MS/MS) and chromatographic retention times can differ, aiding in identification.
LC-MS provides the specificity needed to distinguish between potential isomers that FTIR cannot resolve.
Purity Assessment?
Very Poor. Only sensitive to impurities >5-10% and cannot separate them from the main component.
Excellent. HPLC provides high-resolution separation, allowing for the detection and quantification of impurities even at trace levels (<0.1%).
LC is the gold standard for purity analysis, a critical parameter that FTIR cannot address.
Speed & Cost?
Very Fast (<2 min/sample), Low Cost.
Slower (15-30 min/sample), Higher Cost.
FTIR is ideal for rapid screening and reaction monitoring, while LC-MS is used for final, comprehensive quality control and validation.
Conclusion
The characterization of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is a case study in the necessity of rigorous, multi-technique analytical validation. While FTIR spectroscopy serves as an outstanding tool for rapid confirmation of key functional groups, its inherent limitations preclude its use as a standalone method for definitive structural elucidation and purity assessment.
By embracing a cross-validation workflow that pairs the functional group information from FTIR with the molecular weight and purity data from an orthogonal technique like LC-MS, researchers and drug development professionals can establish a self-validating system. This synergistic approach ensures the highest degree of confidence in the identity and quality of critical pharmaceutical intermediates, thereby upholding the principles of scientific integrity and ensuring the safety and reliability of the final therapeutic product.
References
University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available from: [Link]
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A Comprehensive Guide to the Safe Disposal of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine
This document provides essential procedural guidance for the safe and compliant disposal of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS No. 284686-17-5).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential procedural guidance for the safe and compliant disposal of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS No. 284686-17-5). As a valued researcher, your safety and the integrity of our shared laboratory environment are paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical rationale behind these essential procedures. While specific safety data for this compound is limited, the protocols outlined below are grounded in established best practices for handling related nitroaromatic and pyridinamine compounds.[1][2]
Hazard Assessment and Chemical Profile
Inferred Hazard Profile:
Hazard Class
Anticipated Risk
Rationale and Causality
Acute Toxicity
May be harmful if swallowed, inhaled, or in contact with skin.[5][6][7]
Pyridine derivatives can cause local irritation, and absorption through the skin can lead to systemic effects.[3][8]
Skin/Eye Irritation
Expected to cause skin and serious eye irritation.[5][9][10]
Amino and nitro-substituted pyridines are frequently cited as irritants.[5][9]
Reactivity
Potentially reactive with strong oxidizing agents, reducing agents, strong bases, and acids.[2][5]
Nitro compounds can undergo vigorous or explosive reactions when in contact with incompatible materials.[2]
Environmental
Should not be released into the environment.[5][11]
The ultimate fate and effects on aquatic life are unknown, but nitroaromatic compounds can be ecotoxic.
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine for any purpose, including disposal preparation, the following PPE is mandatory. The principle of causality here is simple: creating an impermeable barrier between you and the chemical agent prevents exposure.
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent contact with the eyes.[5]
Lab Coat: A standard laboratory coat must be worn to protect against skin contact.
Work Area: All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5]
Spill Management: A Plan for the Unexpected
In the event of a spill, immediate and correct action is critical to prevent wider contamination and exposure.
Step-by-Step Spill Protocol:
Alert and Evacuate: Immediately alert others in the vicinity. If the spill is large, evacuate the immediate area.
Control Ignition Sources: If the compound is in a flammable solvent, eliminate all potential sources of ignition.
Containment: For liquid spills, use a non-combustible absorbent material like sand, vermiculite, or a commercial sorbent pad to contain the spill.[2][12] For solid spills, gently cover the material to prevent it from becoming airborne.
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable waste container.[5]
Decontamination: Clean the spill area thoroughly with soap and water.[2]
Waste Disposal: The collected spill material is now hazardous waste and must be disposed of following the procedures outlined in the next section.
Proper Disposal Workflow
The disposal of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is a regulated process. Adherence to these steps ensures compliance with institutional and regulatory guidelines.[2][13] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2][13]
Caption: Disposal workflow for N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine.
Detailed Disposal Protocol:
Waste Segregation:
Collect waste N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine and any materials contaminated with it (e.g., absorbent from spills, contaminated filter paper, pipette tips) in a dedicated hazardous waste container.[13]
Crucially, do not mix this waste stream with incompatible materials such as strong bases, acids, or oxidizing/reducing agents.[2] Incompatible mixing can lead to dangerous chemical reactions.
Container Selection and Packaging:
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[14] For solid waste, a high-density polyethylene (HDPE) container is suitable.
Ensure the container is not leaking and the exterior is clean and free of contamination.[14]
Container Labeling:
Proper labeling is a critical compliance and safety step.[14] The label must be legible and permanently affixed to the container.
The full chemical name: "N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine ".
The CAS Number: 284686-17-5 .
An accurate description of the contents and their approximate percentages.
The date when waste was first added to the container.
Temporary Storage (Satellite Accumulation):
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[13]
This area should be a cool, dry, and well-ventilated location, away from general laboratory traffic and sources of ignition.[2]
The container must be kept closed at all times except when adding waste.[14]
Arranging for Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][13]
Follow all institutional procedures for completing a hazardous material pickup request form.[14]
The ultimate disposal will be carried out by a licensed and approved waste disposal facility, likely through methods such as incineration.[5]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility. Your diligence in following these procedures is not just about compliance; it is a cornerstone of sound scientific practice.
References
SAFETY DATA SHEET for 2-Amino-4-methylpyridine . Available at: [Link]
Chapter 7 - Management Procedures For Specific Waste Types . Available at: [Link]
Hazardous Waste - FAA USA Environmental Protection Program - UW-Milwaukee . Available at: [Link]
Guidelines: Handling and Disposal of Chemicals - Purdue Engineering . Available at: [Link]